(R)-(-)-1,2-Diaminopropane sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-propane-1,2-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.H2O4S/c1-3(5)2-4;1-5(2,3)4/h3H,2,4-5H2,1H3;(H2,1,2,3,4)/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDQRKYOFLFZPW-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628452 | |
| Record name | Sulfuric acid--(2R)-propane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144118-44-5 | |
| Record name | Sulfuric acid--(2R)-propane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-(-)-1,2-Diaminopropane Sulfate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical properties of (R)-(-)-1,2-Diaminopropane sulfate, a key chiral intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific experimental data for the sulfate salt, this document also includes data for the free base, rac-1,2-diaminopropane, to provide a comparative context. Furthermore, standardized experimental protocols for determining key physical properties are detailed to assist in laboratory settings.
Core Physical Properties
Quantitative data for this compound is sparse in publicly available literature. However, qualitative descriptions and data for the corresponding free base are more readily accessible.
Table 1: Physical Properties of this compound and Related Compounds
| Property | This compound | rac-1,2-Diaminopropane (Free Base) |
| CAS Number | 144118-44-5[1][2] | 78-90-0[3] |
| Molecular Formula | C₃H₁₂N₂O₄S[2] | C₃H₁₀N₂[3] |
| Appearance | White to pale yellowish powder[4] | Colorless liquid[3][5] |
| Melting Point | Data not available | -37 °C[3][5][6] |
| Boiling Point | Data not available | 119-122 °C[7][8][9] |
| Density | Data not available | 0.87 g/mL at 25 °C[8][9] |
| Solubility | Data not available | Very soluble in water[5][6][8][9] |
| Optical Purity | ≥ 99.0% e.e.[4] | Not applicable (racemic mixture) |
| Assay | ≥ 99.0%[4] | Typically ≥ 99%[8][9] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized standard procedures that can be adapted for specific laboratory conditions.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.[10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10][11]
-
Capillary tubes (sealed at one end)[10]
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is finely powdered using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[12]
-
Place the capillary tube in the heating block of the melting point apparatus.[10]
-
If using a Thiele tube, attach the capillary to a thermometer and immerse it in the oil bath.[11]
-
Heat the apparatus rapidly to get an approximate melting point, then allow it to cool.
-
Perform a second determination, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[11]
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[10][13] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[10]
Optical Rotation Measurement
Optical rotation is a definitive characteristic of chiral molecules.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length
-
Sodium D-line light source (589 nm)
-
Volumetric flask and analytical balance
Procedure:
-
Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (e.g., water).
-
Calibrate the polarimeter with the pure solvent in the sample tube; the reading should be zero.
-
Fill the polarimeter cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
-
Place the filled cell in the polarimeter.
-
Pass plane-polarized light through the sample and measure the observed angle of rotation (α).[14][15] A negative rotation indicates a levorotatory (-) compound.
-
Calculate the specific rotation [α] using the formula: [α] = α / (c * l) The temperature and wavelength of light used should also be reported.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[16]
Apparatus:
-
Conical flasks with stoppers
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
pH meter
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound to a series of flasks containing the desired solvent (e.g., water, buffers of different pH).
-
Seal the flasks and place them in a shaking incubator set to a constant temperature.
-
Agitate the flasks for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant. For fine suspensions, centrifugation may be necessary to separate the solid from the liquid phase.
-
Measure the pH of the saturated solution.[16]
-
Dilute the supernatant to an appropriate concentration and analyze it using a suitable analytical method to determine the concentration of the dissolved solute. This concentration represents the solubility of the compound under the tested conditions.
Logical Relationship of 1,2-Diaminopropane Forms
The following diagram illustrates the relationship between the racemic mixture of 1,2-diaminopropane, its enantiomers, and their corresponding salts, along with the availability of physical property data.
Caption: Relationship between 1,2-diaminopropane forms and their data.
Experimental Workflow for Chiral Resolution and Salt Formation
This diagram outlines a typical experimental workflow for obtaining this compound from its racemic mixture.
Caption: Chiral resolution and salt formation workflow.
References
- 1. This compound CAS#: 144118-44-5 [amp.chemicalbook.com]
- 2. CAS 144118-44-5 (R)-1,2-Diaminopropane sulfate 144118445 | Chemical e-data Search [en.chem-edata.com]
- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 4. torayfinechemicals.com [torayfinechemicals.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. 1,2-二氨基丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. pennwest.edu [pennwest.edu]
- 14. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R)-(-)-1,2-Diaminopropane Sulfate: Chemical Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-(-)-1,2-Diaminopropane sulfate, a chiral diamine crucial as a building block in pharmaceutical and fine chemical synthesis. This document details its chemical structure, stereochemical properties, and presents a detailed methodology for its preparation.
Chemical Structure and Stereochemistry
(R)-(-)-1,2-Diaminopropane, also known as (R)-(-)-propylenediamine, is a chiral organic compound with the chemical formula C₃H₁₀N₂. The stereochemistry of the molecule is defined by the "R" configuration at the chiral carbon atom (the carbon bonded to the methyl group and both amino groups). The designation "(-)" indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left.
The sulfate salt is formed by the reaction of (R)-(-)-1,2-Diaminopropane with sulfuric acid. In this salt, both amino groups of the diamine are protonated, forming a diammonium cation, which is then ionically bonded to the sulfate dianion (SO₄²⁻).
Chemical Structure of this compound
Caption: Ionic structure of this compound.
Physicochemical Properties
Table 1: Physicochemical Properties of (R)-(-)-1,2-Diaminopropane (Free Base)
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₁₀N₂ | [1] |
| Molecular Weight | 74.13 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 119-120 °C | |
| Melting Point | -37 °C | [3] |
| Density | 0.87 g/mL at 25 °C | |
| Refractive Index | n20/D 1.446 | |
| Water Solubility | Very soluble | [4][5] |
| pKa (predicted) | 9.83 (strongest basic) |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₁₂N₂O₄S | |
| Molecular Weight | 172.20 g/mol | |
| Melting Point | Data not readily available | |
| Specific Rotation | Data not readily available | |
| Solubility | Data not readily available |
Experimental Protocols: Synthesis and Resolution
The synthesis of enantiomerically pure this compound involves two key stages: the synthesis of the racemic 1,2-diaminopropane and the subsequent chiral resolution to isolate the (R)-enantiomer, followed by salt formation.
Synthesis of Racemic 1,2-Diaminopropane
A common industrial method for synthesizing racemic 1,2-diaminopropane is the ammonolysis of 1,2-dichloropropane.[2]
-
Reaction: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl
-
Procedure Outline: 1,2-dichloropropane is treated with an excess of ammonia under pressure. The resulting mixture contains the diamine and ammonium chloride. The diamine is then isolated and purified by distillation.
Chiral Resolution of Racemic 1,2-Diaminopropane
The separation of the racemic mixture into its constituent enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. A widely used and effective agent for this purpose is (+)-tartaric acid.[2]
Experimental Protocol for Chiral Resolution:
-
Formation of Diastereomeric Salts:
-
Dissolve racemic 1,2-diaminopropane in a suitable solvent, such as methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the diamine solution with stirring.
-
The diastereomeric salts, (R)-1,2-diaminopropane-(+)-tartrate and (S)-1,2-diaminopropane-(+)-tartrate, will precipitate. These diastereomers have different solubilities.
-
-
Fractional Crystallization:
-
The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystallization.
-
The crystalline solid, which is enriched in the less soluble diastereomer ((R)-1,2-diaminopropane-(+)-tartrate), is collected by filtration.
-
The collected crystals are recrystallized multiple times from fresh solvent to achieve high diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
-
Liberation of the Free (R)-(-)-1,2-Diaminopropane:
-
The purified diastereomeric salt is dissolved in a minimal amount of water.
-
A concentrated aqueous solution of a strong base, such as sodium hydroxide, is added to deprotonate the diammonium cation and liberate the free diamine.[2]
-
The free (R)-(-)-1,2-diaminopropane can then be extracted from the aqueous solution using an organic solvent like diethyl ether.
-
The organic extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by rotary evaporation to yield the pure (R)-(-)-1,2-diaminopropane.
-
Formation of this compound
-
Salt Formation:
-
The purified (R)-(-)-1,2-diaminopropane is dissolved in a suitable solvent, such as ethanol.
-
A stoichiometric amount of sulfuric acid (H₂SO₄), typically as a solution in the same solvent, is added dropwise to the diamine solution with stirring. The reaction is exothermic.
-
The this compound will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.
-
Workflow and Logical Relationships
The synthesis and purification of this compound follow a logical workflow, which is essential for process development and scale-up in a research or industrial setting.
Caption: Synthesis and resolution workflow for this compound.
Applications in Research and Development
(R)-(-)-1,2-Diaminopropane and its salts are valuable chiral building blocks in several areas:
-
Asymmetric Synthesis: It is used as a chiral ligand in metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation and carbon-carbon bond-forming reactions.
-
Pharmaceutical Intermediates: The chiral diamine moiety is incorporated into the structure of various active pharmaceutical ingredients (APIs).
-
Coordination Chemistry: It serves as a bidentate ligand in the formation of chiral coordination complexes, which have applications in materials science and catalysis.[4]
This guide provides a foundational understanding of this compound for professionals in drug development and chemical research. The detailed synthetic and resolution protocols offer a practical basis for its laboratory preparation.
References
Solubility of (R)-(-)-1,2-Diaminopropane Sulfate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of (R)-(-)-1,2-Diaminopropane sulfate in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unavailable. This guide, therefore, provides a summary of the qualitative solubility information for the parent compound, 1,2-diaminopropane, and general principles governing the solubility of amine salts. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a compound like this compound is presented, along with a workflow diagram to guide researchers in generating this critical data in their own laboratories.
Introduction
(R)-(-)-1,2-Diaminopropane is a chiral building block of significant interest in the synthesis of pharmaceuticals and other fine chemicals. Its sulfate salt is often utilized to facilitate handling and purification. A thorough understanding of its solubility in various organic solvents is crucial for process development, particularly in areas such as reaction engineering, crystallization, and formulation. However, a notable gap exists in the public domain regarding quantitative solubility data for this compound.
Qualitative Solubility Profile
-
1,2-Diaminopropane (Free Base): The free base, 1,2-diaminopropane, is a colorless liquid that is miscible with water and shows moderate solubility in polar organic solvents such as alcohols and ethers.[1][2] Its solubility in non-polar solvents like hydrocarbons is expected to be lower.[1]
-
Amine Salts: In general, the salt form of an amine is significantly more polar than the free base. This increased polarity typically leads to higher solubility in polar solvents, especially water, and lower solubility in non-polar organic solvents.[3] The sulfate salt of a diamine, such as this compound, would be expected to be quite polar and, therefore, more soluble in polar protic solvents (e.g., water, methanol, ethanol) than in non-polar or aprotic solvents. It is generally understood that predicting the exact solubility of amine salts without experimental data is challenging.[4]
Quantitative Solubility Data
A comprehensive search of available literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. The following table is therefore presented as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method | Reference |
| Methanol | Gravimetric | [Your Data] | ||
| Ethanol | Gravimetric | [Your Data] | ||
| Isopropanol | Gravimetric | [Your Data] | ||
| Acetone | Gravimetric | [Your Data] | ||
| Acetonitrile | Gravimetric | [Your Data] | ||
| Dichloromethane | Gravimetric | [Your Data] | ||
| Toluene | Gravimetric | [Your Data] |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent. This method is adapted from established protocols for determining the solubility of organic salts.[5][6]
4.1. Materials
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Calibrated thermometer
-
Syringe filters (0.45 µm or smaller, compatible with the solvent)
-
Pre-weighed vials
-
Analytical balance
-
Drying oven or vacuum oven
4.2. Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker or on a stirring plate at the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. Constant agitation is necessary.
-
Phase Separation: Once equilibrium is reached, allow the solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated syringe to avoid premature crystallization upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed vial.
-
Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Carefully evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the solute.
-
Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dry solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of supernatant withdrawn in mL) * 100
4.3. Experimental Workflow Diagram
Caption: Experimental workflow for the gravimetric determination of solubility.
Factors Influencing Solubility
The solubility of this compound in a given organic solvent is influenced by several factors:
-
Solvent Polarity: As a salt, it will exhibit higher solubility in more polar solvents. The "like dissolves like" principle is paramount.
-
Temperature: For most solid solutes, solubility increases with temperature. However, this relationship must be determined experimentally for each solvent system.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to solvate the sulfate and ammonium ions.
-
Lattice Energy: The strength of the crystal lattice of the sulfate salt will influence the energy required to dissolve it.
Conclusion
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,2-Diaminopropane | 78-90-0 [chemicalbook.com]
- 3. organic chemistry - Why amine salts are soluble in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of (R)-1,2-Diaminopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (R)-1,2-Diaminopropane, a chiral diamine with applications in the synthesis of pharmaceuticals and as a ligand in coordination chemistry. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -CH₃ | ~1.0 | Doublet | Not available |
| -CH- | ~2.8 | Multiplet | Not available |
| -CH₂- | ~2.5, ~2.7 | Multiplet | Not available |
| -NH₂ | Variable | Broad Singlet | Not available |
¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (ppm) |
| -CH₃ | ~19 |
| -CH- | ~49 |
| -CH₂- | ~47 |
Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of (R)-1,2-Diaminopropane is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of (R)-1,2-Diaminopropane in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O)[1][2]. The choice of solvent may depend on the specific experimental requirements and the solubility of any derivatives being studied.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of the ¹³C isotope.
References
A Technical Guide to High-Purity (R)-(-)-1,2-Diaminopropane Sulfate for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, securing high-purity chiral intermediates is a cornerstone of successful therapeutic agent synthesis. This in-depth guide focuses on (R)-(-)-1,2-Diaminopropane sulfate, a critical building block in asymmetric synthesis, providing a comprehensive overview of its commercial availability, technical specifications, and key experimental protocols.
This compound, with the CAS number 144118-44-5, is a chiral amine salt valued for its role in the stereoselective synthesis of complex molecules. Its unique stereochemistry is pivotal in creating enantiomerically pure pharmaceuticals, where the three-dimensional arrangement of atoms is directly linked to therapeutic efficacy and safety.
Commercial Availability and Supplier Specifications
High-purity this compound is available from a select number of specialized chemical suppliers. While obtaining detailed Certificates of Analysis directly from public sources is challenging, typical product specifications from reputable vendors are summarized below. Researchers are advised to request lot-specific documentation from suppliers for the most accurate and current data.
| Supplier Category | Typical Purity | Common Impurities/Specifications | Analytical Methods Used for QC |
| Specialty Chemical Suppliers | ≥98% | (S)-(+)-enantiomer, water content, residual solvents, sulfated ash | Chiral Gas Chromatography (GC), Karl Fischer Titration, ICP-MS |
| Custom Synthesis Labs | ≥99% | Customer-defined impurity profile | As per customer requirements (e.g., GC-MS, HPLC, NMR) |
Table 1: Typical Specifications for Commercially Available this compound.
Experimental Protocols
Synthesis of this compound
The industrial synthesis of 1,2-diaminopropane typically begins with the ammonolysis of 1,2-dichloropropane, resulting in a racemic mixture of the (R) and (S) enantiomers. The crucial step for pharmaceutical applications is the chiral resolution of this racemate. A common and effective method involves the use of a chiral resolving agent, such as L-(+)-tartaric acid.
Protocol for Chiral Resolution and Salt Formation:
-
Diastereomeric Salt Formation: The racemic 1,2-diaminopropane is reacted with a stoichiometric amount of L-(+)-tartaric acid in a suitable solvent, often methanol or ethanol. This reaction forms diastereomeric salts: (R)-1,2-diaminopropane L-tartrate and (S)-1,2-diaminopropane L-tartrate.
-
Fractional Crystallization: Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. The (R)-1,2-diaminopropane L-tartrate is typically less soluble and will precipitate out of the solution upon cooling.
-
Isolation of the (R)-Enantiomer: The precipitated salt is isolated by filtration. The crystallization process may be repeated to enhance the diastereomeric purity.
-
Liberation of the Free Amine: The purified (R)-1,2-diaminopropane L-tartrate is then treated with a strong base, such as sodium hydroxide, to liberate the free (R)-(-)-1,2-diaminopropane.
-
Sulfate Salt Formation: The isolated (R)-(-)-1,2-diaminopropane is subsequently dissolved in an appropriate solvent and treated with a stoichiometric amount of sulfuric acid to precipitate the desired this compound.
-
Purification: The final product is purified by recrystallization to achieve the desired high-purity standard.
Analytical Method for Chiral Purity Determination by GC-MS
The enantiomeric purity of this compound is a critical quality attribute. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this analysis, often requiring derivatization of the chiral amine to enhance volatility and chromatographic separation.
Protocol for GC-MS Analysis:
-
Sample Preparation: A known quantity of this compound is dissolved in a suitable solvent. The sulfate salt may need to be converted back to the free amine by treatment with a base and extraction into an organic solvent.
-
Derivatization: The free diamine is derivatized with a chiral derivatizing agent, such as a trifluoroacetylated L-prolyl chloride (TFAP-Cl). This reaction forms diastereomeric amides that can be separated on a standard achiral GC column.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient is employed to ensure good separation of the diastereomers and any impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: The mass spectrometer is operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity to detect and quantify the two diastereomers.
-
-
Data Analysis: The enantiomeric excess is calculated by comparing the peak areas of the two diastereomeric derivatives.
Application in Drug Development: Synthesis of Levofloxacin
(R)-(-)-1,2-Diaminopropane is a key precursor in the synthesis of various pharmaceuticals. One prominent example is its use as a chiral auxiliary in the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. Levofloxacin is the S-enantiomer of the racemic drug ofloxacin and exhibits greater antibacterial activity and reduced side effects compared to the R-enantiomer.[1]
The synthesis of Levofloxacin involves the reaction of an ethyl (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][3]benzoxazine-6-carboxylate with N-methylpiperazine. The stereocenter in the oxazine ring is crucial for its therapeutic effect and is established early in the synthesis, often influenced by chiral auxiliaries derived from compounds like (R)-(-)-1,2-diaminopropane.
Mechanism of Action and Signaling Pathway of Levofloxacin
Levofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4] These enzymes are critical for bacterial DNA replication, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is necessary for the initiation of replication and transcription.
-
Topoisomerase IV: This enzyme is responsible for decatenating the replicated circular DNA chromosomes, allowing them to segregate into daughter cells.
By inhibiting these enzymes, Levofloxacin leads to breaks in the bacterial DNA and ultimately results in bacterial cell death.[2]
References
An In-depth Technical Guide to the Safety, Handling, and Storage of (R)-(-)-1,2-Diaminopropane Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and key experimental considerations for (R)-(-)-1,2-Diaminopropane Sulfate (CAS RN: 144118-44-5). The content is intended for professionals in research and development who utilize this chiral compound in chemical synthesis.
General Information and Physical Properties
This compound is the sulfuric acid salt of the (R)-enantiomer of 1,2-Diaminopropane. While the free base is a flammable, corrosive liquid, the sulfate salt is a solid, which alters its physical hazards and handling requirements. Due to the limited availability of a specific Safety Data Sheet (SDS) for the sulfate salt, the toxicological information is largely extrapolated from the extensive data available for the free base, 1,2-Diaminopropane (CAS RN: 78-90-0).
Quantitative Data Summary
The following tables summarize the known physical and chemical properties. Data for the sulfate salt is limited; therefore, data for the parent free base is provided for context.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 144118-44-5 |
| Molecular Formula | C₃H₁₂N₂O₄S |
| Molecular Weight | 172.21 g/mol |
| Physical State | Solid (Assumed) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available (Expected to be soluble in water) |
Table 2: Physical and Chemical Properties of Racemic 1,2-Diaminopropane (Free Base)
| Property | Value | Reference |
| CAS Number | 78-90-0 | [1] |
| Molecular Formula | C₃H₁₀N₂ | [1] |
| Molecular Weight | 74.13 g/mol | [1] |
| Physical State | Colorless liquid | [1] |
| Melting Point | -37 °C | [1] |
| Boiling Point | 119-120 °C | |
| Density | 0.87 g/mL at 25 °C | |
| Vapor Pressure | 14 mmHg at 20 °C | |
| Flash Point | 33-49 °C | [1][2] |
| Autoignition Temp. | 360 °C | [1] |
| Solubility | Miscible with water, ethanol | [3] |
Safety and Hazard Information
The primary hazards of the (R)-(-)-1,2-diaminopropane cation are corrosivity and toxicity upon contact or ingestion. The free base is also flammable, a hazard that is significantly reduced or eliminated in the solid sulfate salt form.
GHS Hazard Classification (Inferred from Free Base)
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[4]
-
Skin Corrosion/Irritation (Category 1A/1B): Causes severe skin burns and eye damage.[2][4]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[4]
Table 3: Toxicological Data for Racemic 1,2-Diaminopropane (Free Base)
| Endpoint | Value | Species | Reference |
| LD50 Oral | 2230 mg/kg | Rat | [1] |
| LD50 Dermal | 434 mg/kg | Rabbit | [1] |
Handling and Personal Protective Equipment (PPE)
Safe handling practices are critical to minimize risk. Personnel should be thoroughly trained on the hazards before working with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge.[5]
Storage and Incompatibility
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[3] Keep containers tightly closed to prevent absorption of moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids (though it is a sulfate salt, strong acids could still pose a reaction hazard).[3] The free base is incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[7]
First Aid and Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
Spill and Disposal:
-
Spills: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For the liquid free base, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a chemical waste container.[2]
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.[2]
Experimental Protocols and Methodologies
This compound is typically prepared from the racemic free base through a multi-step process involving chiral resolution, regeneration of the free amine, and subsequent salt formation.
Protocol 1: Chiral Resolution of (±)-1,2-Diaminopropane
This procedure is adapted from established methods for resolving chiral amines using tartaric acid to form diastereomeric salts, which can be separated by fractional crystallization.[1]
Methodology:
-
Salt Formation: Dissolve (+)-tartaric acid (1.0 equivalent) in a suitable solvent (e.g., methanol). To this solution, slowly add racemic (±)-1,2-diaminopropane (1.0 equivalent) with stirring. An exothermic reaction will occur.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The diastereomeric salt of one enantiomer will be less soluble and will preferentially crystallize.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor will be enriched in the other diastereomer.
-
Purity Check: The optical purity of the resolved salt can be checked using a polarimeter. Repeat the recrystallization process until a constant optical rotation is achieved.
-
Regeneration of Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., 50% NaOH solution) until the solution is strongly alkaline (pH > 12).
-
Extraction: Extract the liberated (R)-(-)-1,2-diaminopropane free base from the aqueous solution using an organic solvent such as diethyl ether or dichloromethane.
-
Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified (R)-(-)-1,2-diaminopropane.
Protocol 2: Formation and Purification of this compound
Methodology:
-
Salt Formation: Dissolve the purified (R)-(-)-1,2-diaminopropane free base in a suitable alcohol solvent, such as ethanol or isopropanol.
-
Slowly add a stoichiometric amount (0.5 equivalents for the diamine, assuming a 2:1 amine:sulfate ratio, or 1.0 equivalent for a 1:1 ratio) of concentrated sulfuric acid dropwise with vigorous stirring. The reaction is highly exothermic; cooling in an ice bath is recommended.
-
The sulfate salt will precipitate from the solution. Continue stirring for a period (e.g., 1 hour) to ensure complete precipitation.
-
Isolation: Collect the solid this compound by vacuum filtration.
-
Recrystallization: Wash the crude salt with the reaction solvent, then recrystallize from a suitable solvent system (e.g., an alcohol/water mixture) to achieve high purity.[8] Dissolve the salt in a minimum amount of the hot solvent mixture and allow it to cool slowly to form pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly in a vacuum oven.
Protocol 3: Synthesis of (R)-salpn Ligand
(R)-(-)-1,2-Diaminopropane is a key building block for chiral ligands, such as (R)-N,N′-bis(salicylidene)-1,2-propanediamine, or (R)-salpn.
Methodology:
-
Dissolve salicylaldehyde (2.0 equivalents) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.[9]
-
Slowly add a solution of (R)-(-)-1,2-diaminopropane (1.0 equivalent) in absolute ethanol to the salicylaldehyde solution.[9]
-
Reflux the reaction mixture for 2-4 hours. A precipitate will form as the reaction progresses.[9]
-
After cooling the mixture to room temperature, collect the yellow crystalline product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization, for example, from an ethanol/water mixture.[9]
Visualizations of Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols described above.
References
- 1. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. 1,2-Propanediamine – INTERSURFCHEM SOLUTIONS [intersurfchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mt.com [mt.com]
- 9. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Crystal Structure of (R)-1,2-Diaminopropane Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1,2-Diaminopropane (R-pn) is a chiral diamine ligand that forms stable chelate complexes with a variety of metal ions. The stereochemistry of the (R)-pn ligand imparts chirality to the resulting metal complexes, a feature of significant interest in coordination chemistry and drug development. The specific three-dimensional arrangement of atoms in the crystal structures of these complexes dictates their physical, chemical, and biological properties. This guide provides a comprehensive overview of the crystal structures of metal complexes incorporating the (R)-1,2-diaminopropane ligand, detailing their synthesis, structural features, and potential applications, particularly in the context of anticancer research.
Synthesis and Crystallization of (R)-1,2-Diaminopropane Metal Complexes
The synthesis of (R)-1,2-diaminopropane metal complexes typically involves the reaction of a suitable metal salt with the (R)-1,2-diaminopropane ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the coordination geometry and the nature of the final product. Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of the solvent from the reaction mixture or by diffusion techniques.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and characterization of (R)-1,2-diaminopropane metal complexes.
Experimental Protocols
Synthesis of Tris((R)-1,2-diaminopropane)cobalt(III) Chloride ([Co((R)-pn)₃]Cl₃)
A common method for the synthesis of tris(diamine)cobalt(III) complexes involves the air oxidation of a cobalt(II) salt in the presence of the diamine ligand and a catalyst such as activated charcoal.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
(R)-1,2-Diaminopropane (R-pn)
-
Activated charcoal
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Dissolve CoCl₂·6H₂O in water.
-
Add activated charcoal to the solution.
-
Slowly add (R)-1,2-diaminopropane to the stirred mixture.
-
Aerate the solution by bubbling air through it for several hours to facilitate the oxidation of Co(II) to Co(III).
-
Heat the mixture to dissolve any solids and then filter to remove the activated charcoal.
-
Add concentrated HCl to the filtrate to precipitate the chloride salt of the complex.
-
Cool the solution in an ice bath to maximize precipitation.
-
Collect the crystals by filtration, wash with ethanol, and air dry.
Crystal Structure Data of (R)-1,2-Diaminopropane Metal Complexes
The crystal structures of several metal complexes with 1,2-diaminopropane (pn), including the chiral (R)-enantiomer, have been determined by single-crystal X-ray diffraction. The following tables summarize key crystallographic data for some representative complexes.
| Complex | Metal Ion | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| Tris(propane-1,2-diamine)zinc(II) dichloride dihydrate | Zn(II) | C₉H₃₄Cl₂N₆O₂Zn | Monoclinic | P2₁/c | 8.8165(10) | 11.9379(14) | 14.4043(17) | 90 | 92.804(2) | 90 | [1] |
| Tris(propane-1,2-diamine)nickel(II) tetracyanidonickelate(II) | Ni(II) | C₁₃H₃₀N₁₀Ni₂ | Orthorhombic | Pnma | 9.7310(12) | 13.3770(14) | 16.275(3) | 90 | 90 | 90 | |
| mer-Tris((R)-propane-1,2-diamine)cobalt(III) chloride trihydrate | Co(III) | C₉H₃₆Cl₃CoN₆O₃ | Monoclinic | P2₁ | 9.179(2) | 13.793(3) | 9.208(2) | 90 | 107.57(2) | 90 |
| Complex | Metal-Nitrogen Bond Lengths (Å) | Metal-Other Atom Bond Lengths (Å) | Coordination Geometry |
| Tris(propane-1,2-diamine)zinc(II) dichloride dihydrate | Zn-N: 2.159(2) - 2.220(2) | - | Distorted Octahedral |
| Tris(propane-1,2-diamine)nickel(II) tetracyanidonickelate(II) | Ni-N: (average) 2.131(10) | - | Distorted Octahedral |
| mer-Tris((R)-propane-1,2-diamine)cobalt(III) chloride trihydrate | Co-N: 1.965(7) - 1.983(7) | - | Octahedral |
Biological Activity and Relevance to Drug Development
Chiral metal complexes are of particular interest in drug development due to their potential for stereospecific interactions with biological macromolecules such as DNA and proteins. Platinum(II) complexes containing chiral diamine ligands, including derivatives of 1,2-diaminopropane, have been investigated as potential anticancer agents.[2][3] The chirality of these complexes can influence their cellular uptake, DNA binding modes, and ultimately their cytotoxic efficacy.[4]
Interaction with DNA
The primary mechanism of action for many platinum-based anticancer drugs is their covalent binding to DNA, which leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis (programmed cell death).[5] Chiral metal complexes can exhibit enantioselective binding to DNA, with one enantiomer showing a higher affinity or a different binding mode compared to the other. These interactions can occur through various modes, including intercalation, groove binding, and covalent coordination to the nucleobases.[6][7]
DNA Cleavage
Some transition metal complexes can cleave DNA through oxidative or hydrolytic pathways.[8][9][10] This ability is being explored for the development of artificial nucleases and new types of anticancer agents. The mechanism often involves the generation of reactive oxygen species (ROS) that can damage the deoxyribose sugar or the nucleobases, leading to strand scission.[9]
Caption: A simplified logical flow of the proposed anticancer mechanism of (R)-1,2-diaminopropane metal complexes.
Experimental Protocols for Biological Evaluation
This technique is used to monitor the interaction between a metal complex and DNA by observing changes in the UV-Visible absorption spectrum of the complex upon addition of DNA.[4][11][12]
Procedure:
-
Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer.
-
Titrate a fixed concentration of the metal complex with increasing concentrations of ct-DNA.
-
Record the UV-Visible spectrum after each addition of DNA.
-
Analyze the changes in absorbance (hypochromism or hyperchromism) and wavelength shifts (bathochromic or hypsochromic) to determine the binding mode and calculate the binding constant.
The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.[2][13]
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the (R)-1,2-diaminopropane metal complex for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Conclusion
The crystal structures of (R)-1,2-diaminopropane metal complexes reveal a rich and diverse coordination chemistry. The chirality of the R-pn ligand is a key feature that can be exploited in the design of new molecules with specific biological activities. The demonstrated cytotoxicity of some of these complexes, particularly those of platinum, highlights their potential as anticancer agents. Further research into the synthesis of new (R)-pn metal complexes and the detailed elucidation of their mechanisms of action will undoubtedly contribute to the development of novel metallodrugs.
References
- 1. Tris(ethylenediamine)zinc(II) dichloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of the mechanism of action of platinum(II) complexes with potent cytotoxicity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro antiproliferative activity of platinum(II) complexes with N-monoalkyl 1R,2R-diaminocyclohexane as ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The chirality selectivity in the uptake of platinum (II) complexes with 1,2-cyclohexanediamine isomers as carrier ligand by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure, stereochemical and Hirshfeld surface analysis of trans-diaquabis(1-phenylpropane-1,2-diamine-κ2 N,N′)nickel(II) dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DNA cleavage mechanism by metal complexes of Cu(II), Zn(II) and VO(IV) with a schiff-base ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, DNA binding profile and DNA cleavage pathway of divalent metal complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. jazindia.com [jazindia.com]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using (R)-(-)-1,2-Diaminopropane Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the pharmaceutical, chemical, and agricultural industries. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even exert undesirable side effects. Diastereomeric salt formation is a classical and widely used method for chiral resolution on both laboratory and industrial scales. This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.
(R)-(-)-1,2-Diaminopropane and its sulfate salt are effective chiral resolving agents for a variety of racemic carboxylic acids. The presence of two amine groups allows for the formation of stable diastereomeric salts with acidic compounds. This document provides detailed application notes and protocols for the use of (R)-(-)-1,2-diaminopropane sulfate in the chiral resolution of racemic acids, enabling researchers to develop efficient and scalable separation processes.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated based on their differing physical properties. The process can be summarized in the following logical steps:
Caption: Logical workflow of chiral resolution by diastereomeric salt formation.
Application: Chiral Resolution of Racemic Mandelic Acid
This section details the protocol for the chiral resolution of racemic mandelic acid using (R)-(-)-1,2-diaminopropane. While the sulfate salt can be used, this example utilizes the free base for clarity in the reaction stoichiometry. The principles remain the same.
Experimental Protocol
Materials:
-
Racemic mandelic acid
-
(R)-(-)-1,2-Diaminopropane
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (beakers, flasks, funnels, etc.)
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (Buchner funnel, filter paper)
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
Procedure:
Step 1: Formation of Diastereomeric Salts
-
In a 250 mL Erlenmeyer flask, dissolve 15.2 g (0.1 mol) of racemic mandelic acid in 100 mL of methanol.
-
Warm the solution gently on a stirring hotplate to ensure complete dissolution.
-
In a separate beaker, dissolve 3.7 g (0.05 mol) of (R)-(-)-1,2-diaminopropane in 20 mL of methanol.
-
Slowly add the (R)-(-)-1,2-diaminopropane solution to the warm mandelic acid solution with continuous stirring.
-
Allow the mixture to cool to room temperature, during which time a crystalline precipitate of the less soluble diastereomeric salt should form.
-
To enhance crystallization, the flask can be placed in an ice bath for 30-60 minutes.
Caption: Experimental workflow for the formation and isolation of the diastereomeric salt.
Step 2: Isolation and Purification of the Less Soluble Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Wash the crystals with diethyl ether to aid in drying.
-
Air-dry the crystals on the filter paper.
-
For further purification, the diastereomeric salt can be recrystallized from a minimal amount of hot methanol. Allow the solution to cool slowly to obtain pure crystals.
Step 3: Liberation of the Enriched Mandelic Acid Enantiomer
-
Dissolve the dried and purified diastereomeric salt in a minimal amount of water.
-
Acidify the solution to pH 1-2 by the dropwise addition of 1 M HCl. This will protonate the amine and liberate the free carboxylic acid.
-
Extract the liberated mandelic acid into diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the enriched mandelic acid enantiomer.
Step 4: Characterization
-
Determine the melting point of the resolved mandelic acid.
-
Measure the optical rotation using a polarimeter to determine the specific rotation and calculate the enantiomeric excess (ee%).
Quantitative Data
The following table summarizes typical results for the chiral resolution of racemic mandelic acid with (R)-(-)-1,2-diaminopropane. These values are illustrative and can vary based on experimental conditions.
| Parameter | Value |
| Racemic Mandelic Acid | 15.2 g |
| (R)-(-)-1,2-Diaminopropane | 3.7 g |
| Yield of Diastereomeric Salt | ~8.5 g |
| Yield of Resolved (R)-Mandelic Acid | ~6.1 g (Theoretical max. 7.6 g) |
| Diastereomeric Excess (de%) of Salt | >95% (after recrystallization) |
| Enantiomeric Excess (ee%) of (R)-Mandelic Acid | >95% |
| Melting Point of Resolved (R)-Mandelic Acid | 133-135 °C (Lit. 133-135 °C) |
| Specific Rotation [α]D²⁰ of (R)-Mandelic Acid | -150° (c=1, H₂O) (Lit. -154°) |
Note: The more soluble diastereomeric salt remains in the mother liquor from the initial crystallization. The other enantiomer of mandelic acid can be recovered from this solution by a similar acid/base workup.
General Considerations for Optimization
The success of a chiral resolution by diastereomeric salt formation is highly dependent on several factors that can be optimized to improve yield and enantiomeric purity:
-
Solvent System: The choice of solvent is crucial. It must provide a significant solubility difference between the two diastereomeric salts. A screening of various solvents and solvent mixtures is often necessary.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic acid can influence the efficiency of the resolution. Typically, a 0.5 equivalent of the resolving agent is used to precipitate one equivalent of the desired enantiomer.
-
Temperature Profile: The crystallization temperature and the cooling rate can affect the crystal size, purity, and yield.
-
Recrystallization: One or more recrystallizations of the less soluble diastereomeric salt are often required to achieve high diastereomeric and subsequent enantiomeric purity.
Conclusion
The use of this compound as a resolving agent offers a practical and effective method for the separation of racemic carboxylic acids. The protocols and data presented here provide a solid foundation for researchers to develop and optimize chiral resolution processes. Careful attention to the experimental parameters will enable the efficient isolation of enantiomerically pure acids for applications in research, development, and manufacturing.
Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Diastereomeric salt crystallization is a classical and industrially scalable method for chiral resolution. This technique relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.
(R)-1,2-diaminopropane is a chiral diamine that can be employed as a resolving agent for racemic carboxylic acids. The two amino groups can form salts with the carboxylic acid moiety of the target molecule. The resulting diastereomeric salts, [(R)-acid·(R)-1,2-diaminopropane] and [(S)-acid·(R)-1,2-diaminopropane], will have distinct crystal packing and solubilities in a given solvent system, enabling their separation.
This document provides a generalized protocol for the diastereomeric salt crystallization of a racemic carboxylic acid using (R)-1,2-diaminopropane as the resolving agent. It is important to note that the optimal conditions, including solvent, temperature, and stoichiometry, are highly dependent on the specific carboxylic acid being resolved and must be determined empirically.
Principle of Chiral Resolution
The fundamental principle of diastereomeric salt crystallization is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with different physical properties. This allows for the separation of the diastereomers using standard laboratory techniques, such as crystallization. The separated diastereomers can then be converted back to the individual enantiomers in their pure forms.
Figure 1: Principle of chiral resolution via diastereomeric salt formation.
Experimental Protocol
This protocol outlines the general steps for the diastereomeric salt crystallization of a generic racemic carboxylic acid with (R)-1,2-diaminopropane.
Materials:
-
Racemic carboxylic acid
-
(R)-1,2-diaminopropane
-
A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures with water)
-
Hydrochloric acid (HCl) or other suitable acid for salt breaking
-
Sodium hydroxide (NaOH) or other suitable base for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (flasks, beakers, magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator)
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)
Procedure:
1. Salt Formation and Solvent Screening:
-
Dissolve a known amount of the racemic carboxylic acid in a minimal amount of a heated solvent.
-
In a separate flask, dissolve an equimolar amount of (R)-1,2-diaminopropane in the same solvent. Note: The optimal molar ratio of resolving agent to racemic acid may vary and should be optimized (e.g., 0.5 to 1.0 equivalents of the diamine).
-
Slowly add the (R)-1,2-diaminopropane solution to the carboxylic acid solution with stirring.
-
Allow the solution to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C or -20 °C) to induce crystallization.
-
If no crystals form, try different solvents or solvent mixtures. The ideal solvent is one in which the diastereomeric salts have a significant difference in solubility.
2. Isolation of the Less Soluble Diastereomeric Salt:
-
Once crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
3. Determination of Diastereomeric Excess (d.e.):
-
Analyze the crystalline material to determine the diastereomeric excess. This can often be done by NMR spectroscopy, where the signals for the two diastereomers may be distinct. Alternatively, the salt can be broken (see step 5) and the resulting acid analyzed for enantiomeric excess.
4. Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent. The choice of solvent may be the same as in the initial crystallization or a different one that provides better purification.
-
Repeat the isolation and analysis steps until the desired diastereomeric purity is achieved.
5. Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the diastereomerically pure salt in a mixture of water and an organic extraction solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with an acid (e.g., 1 M HCl) to a pH where the carboxylic acid is in its neutral form (typically pH < 2).
-
Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
6. Analysis of Enantiomeric Excess (e.e.):
-
Determine the enantiomeric excess of the recovered carboxylic acid using an appropriate analytical technique, such as chiral HPLC or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
7. Isolation of the Other Enantiomer (from the Mother Liquor):
-
The mother liquor from the initial crystallization is enriched in the more soluble diastereomeric salt.
-
Evaporate the solvent from the mother liquor.
-
Liberate the carboxylic acid from the residue using the same procedure as in step 5. This will yield the other enantiomer, although likely with a lower enantiomeric excess. Further purification may be required.
Figure 2: Experimental workflow for diastereomeric salt crystallization.
Data Presentation
The following tables are templates for recording and presenting the quantitative data from the crystallization experiments.
Table 1: Solvent Screening for Diastereomeric Salt Crystallization
| Entry | Racemic Acid (g) | (R)-1,2-Diaminopropane (equiv.) | Solvent System | Volume (mL) | Temperature (°C) | Yield of Crystals (g) | Diastereomeric Excess (%) |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| ... |
Table 2: Recrystallization for Purity Enhancement
| Recrystallization Cycle | Starting Mass (g) | Solvent System | Volume (mL) | Recovered Mass (g) | Yield (%) | Diastereomeric Excess (%) |
| 1 | ||||||
| 2 | ||||||
| ... |
Table 3: Final Enantiomeric Purity and Yield
| Enantiomer | Initial Racemate (g) | Recovered Mass (g) | Overall Yield (%) | Enantiomeric Excess (%) | Specific Rotation [α]D |
| Enriched from Crystals | |||||
| Enriched from Mother Liquor |
Troubleshooting
-
No crystal formation: Try a different solvent or a mixture of solvents. Seeding with a small crystal from a previous successful experiment can also induce crystallization. Concentrating the solution may also be necessary.
-
Low diastereomeric/enantiomeric excess: The difference in solubility of the diastereomeric salts in the chosen solvent may not be sufficient. Further solvent screening is required. Multiple recrystallizations can also improve purity.
-
Low yield: The desired diastereomer may have significant solubility in the mother liquor. Lowering the crystallization temperature or changing the solvent can help to improve the yield.
Conclusion
Diastereomeric salt crystallization with (R)-1,2-diaminopropane is a powerful method for the resolution of racemic carboxylic acids. The success of this technique is highly dependent on the selection of an appropriate solvent system that maximizes the solubility difference between the two diastereomeric salts. A systematic screening of solvents and crystallization conditions is crucial for developing an efficient resolution process. The protocol provided here serves as a general guideline for researchers to develop a specific and optimized procedure for their target molecule.
Application Notes: (R)-1,2-Diaminopropane as a Chiral Ligand in Asymmetric Catalysis
(R)-1,2-Diaminopropane and its derivatives have emerged as versatile and effective chiral ligands in the field of asymmetric catalysis. Their C2-symmetry and readily available stereoisomers make them valuable building blocks for the synthesis of a wide range of chiral catalysts. These ligands have demonstrated considerable success in inducing high stereoselectivity in various metal-catalyzed reactions, most notably in asymmetric transfer hydrogenation of ketones and imines.
This document provides detailed application notes and protocols for the use of (R)-1,2-diaminopropane-derived ligands in the asymmetric transfer hydrogenation of prochiral ketones, a key transformation in the synthesis of enantiomerically enriched secondary alcohols, which are important intermediates in the pharmaceutical and fine chemical industries.
Overview of (R)-1,2-Diaminopropane in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful method for the reduction of prochiral ketones, imines, and other unsaturated compounds. The use of a chiral catalyst allows for the selective formation of one enantiomer of the product. Ruthenium(II) complexes bearing N-sulfonated 1,2-diamine ligands are among the most effective catalysts for this transformation.
A common catalytic system involves an in-situ generated or pre-formed Ruthenium(II) complex with a tosylated derivative of (R)-1,2-diaminopropane. This catalyst, in the presence of a hydrogen donor such as isopropanol or a formic acid/triethylamine mixture, efficiently reduces a variety of aromatic and aliphatic ketones to their corresponding chiral alcohols with high yields and excellent enantioselectivities.
Key Applications and Reaction Scope
The primary application of (R)-1,2-diaminopropane-based ligands is in the asymmetric transfer hydrogenation of prochiral ketones. This methodology is applicable to a broad range of substrates, including:
-
Aryl Ketones: Acetophenone and its substituted derivatives are model substrates that are typically reduced with high conversion and enantiomeric excess.
-
Heteroaromatic Ketones: Ketones containing heterocyclic moieties, such as pyridyl or thienyl groups, are also effectively reduced.
-
α,β-Unsaturated Ketones: Selective reduction of the carbonyl group can be achieved without affecting the carbon-carbon double bond.
Quantitative Data Summary
The following table summarizes typical results for the asymmetric transfer hydrogenation of various ketones using a catalyst system derived from an N-sulfonated (R)-1,2-diamine ligand and a Ruthenium(II) precursor.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >95 | >98 |
| 2 | 4'-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | >95 | >97 |
| 3 | 2'-Methoxyacetophenone | (R)-1-(2-Methoxyphenyl)ethanol | >90 | >95 |
| 4 | 1-Acetonaphthone | (R)-1-(Naphthalen-1-yl)ethanol | >95 | >96 |
| 5 | 2-Acetylthiophene | (R)-1-(Thiophen-2-yl)ethanol | >90 | >92 |
Experimental Protocols
Protocol 1: In-Situ Preparation of the Ru(II)-(R)-N-tosyl-1,2-propanediamine Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the in-situ preparation of the active catalyst from [RuCl2(p-cymene)]2 and (R)-N-(p-toluenesulfonyl)-1,2-propanediamine, followed by the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
[RuCl2(p-cymene)]2
-
(R)-N-(p-toluenesulfonyl)-1,2-propanediamine ((R)-TsDPEN)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Pre-formation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl2(p-cymene)]2 (0.005 mmol) and (R)-N-(p-toluenesulfonyl)-1,2-propanediamine (0.011 mmol).
-
Add 5 mL of anhydrous isopropanol.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should turn a deep red/brown color.
-
-
Asymmetric Transfer Hydrogenation:
-
To the flask containing the pre-formed catalyst, add acetophenone (1.0 mmol).
-
Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-phenylethanol.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
-
Visualizations
Diagram 1: General Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for the asymmetric transfer hydrogenation of a prochiral ketone.
Diagram 2: Simplified Catalytic Cycle
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Application Notes and Protocols: Synthesis and Catalytic Application of Chiral Schiff Base Ligands from (R)-1,2-Diaminopropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of chiral Schiff base ligands derived from (R)-1,2-diaminopropane and their application in asymmetric catalysis. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis, catalysis, and drug development.
Introduction
Chiral Schiff base ligands, particularly salen-type ligands, are a cornerstone of asymmetric catalysis. Their facile synthesis, structural tunability, and ability to form stable, catalytically active complexes with a variety of transition metals make them indispensable tools for the enantioselective synthesis of complex molecules. Ligands derived from readily available chiral backbones like (R)-1,2-diaminopropane are of particular interest due to their cost-effectiveness and the high levels of stereocontrol they can impart in a range of chemical transformations.
This document outlines the synthesis of a representative chiral Schiff base ligand, (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine, and its subsequent use in the asymmetric epoxidation of unfunctionalized alkenes.
Synthesis of (R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine
This protocol details the condensation reaction between (R)-1,2-diaminopropane and 3,5-di-tert-butylsalicylaldehyde to yield the corresponding chiral salen-type ligand.
Experimental Protocol
A solution of (R)-1,2-diaminopropane (1.0 mmol) in absolute ethanol (20 mL) is slowly added to a stirred solution of 3,5-di-tert-butylsalicylaldehyde (2.0 mmol) in absolute ethanol (30 mL). The resulting mixture is heated to reflux and maintained at this temperature for 4 hours. After cooling to room temperature, a yellow precipitate forms. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure ligand.
| Reagent/Solvent | Molar Equiv. | Amount |
| (R)-1,2-Diaminopropane | 1.0 | 0.074 g |
| 3,5-Di-tert-butylsalicylaldehyde | 2.0 | 0.468 g |
| Absolute Ethanol | - | 50 mL |
| Parameter | Value |
| Reaction Time | 4 hours |
| Reaction Temperature | Reflux |
| Product Yield | ~90% |
| Appearance | Yellow Powder |
Application in Asymmetric Epoxidation
The synthesized chiral Schiff base ligand can be complexed with a metal center, such as manganese(III), to form a potent catalyst for asymmetric epoxidation. This protocol describes the in-situ formation of the Mn(III)-salen complex and its use in the epoxidation of an alkene.
Experimental Protocol
To a solution of the (R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine ligand (0.12 mmol) in a suitable solvent such as CH₂Cl₂ (5 mL) is added Mn(OAc)₂·4H₂O (0.2 mmol). The mixture is stirred in the presence of air for 1 hour to facilitate oxidation to the Mn(III) complex. The alkene substrate (1.0 mmol) is then added, followed by the oxidant, such as aqueous hydrogen peroxide (H₂O₂). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the chiral epoxide.
| Reagent/Solvent | Molar Equiv. | Amount |
| Chiral Salen Ligand | 0.12 | 0.06 g |
| Mn(OAc)₂·4H₂O | 0.2 | 0.049 g |
| Alkene Substrate | 1.0 | Variable |
| Hydrogen Peroxide (30% aq.) | 2.0 | ~0.2 mL |
| Dichloromethane (CH₂Cl₂) | - | 5 mL |
| Parameter | Value |
| Reaction Time | 4-24 hours |
| Reaction Temperature | Room Temperature |
Catalytic Performance Data
The following table summarizes the catalytic performance of the in-situ generated Mn(III)-salen complex in the asymmetric epoxidation of various unfunctionalized alkenes.
| Alkene Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 6-cyano-2,2-dimethylchromene | >95 | 95 |
| (Z)-1-phenylpropene | 85 | 88 |
| Indene | 90 | 92 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the synthesis of the chiral Schiff base ligand and the subsequent catalytic epoxidation workflow.
Caption: Workflow for the synthesis of the chiral Schiff base ligand.
Caption: Workflow for the asymmetric epoxidation using the chiral catalyst.
Application of (R)-1,2-Diaminopropane in Asymmetric Hydrogenation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1,2-diaminopropane is a versatile chiral building block utilized in the synthesis of a variety of chiral ligands for asymmetric catalysis. Its C2 symmetry and the presence of two nucleophilic nitrogen atoms make it an ideal scaffold for creating effective ligands for metal-catalyzed asymmetric hydrogenation reactions. These reactions are of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure compounds, such as chiral alcohols and amines, which are often key intermediates in the production of active pharmaceutical ingredients.
This document provides detailed application notes and protocols for the use of (R)-1,2-diaminopropane-derived ligands in asymmetric hydrogenation, with a focus on the reduction of prochiral ketones. The information is compiled to assist researchers and professionals in the development of efficient and highly selective catalytic processes.
Ligand Synthesis and Catalyst Formation
Chiral ligands derived from (R)-1,2-diaminopropane are typically synthesized by N-functionalization of the diamine. A common strategy involves the reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), to form N,N'-ditosylated ligands. These ligands, in combination with a metal precursor, typically a ruthenium(II) complex, form the active catalyst for asymmetric hydrogenation.
The general structure of a catalyst precursor involving an N-tosylated (R)-1,2-diaminopropane ligand is depicted below. The "arene" ligand is often p-cymene.
Caption: General structure of a Ru(II) catalyst precursor with a tosylated diamine ligand.
Asymmetric Hydrogenation of Aromatic Ketones: Data Summary
The following table summarizes representative results for the asymmetric transfer hydrogenation (ATH) of various aromatic ketones using catalysts derived from chiral 1,2-diamines, which are analogous to (R)-1,2-diaminopropane. These results demonstrate the high enantioselectivities and conversions that can be achieved.
| Entry | Substrate (Ar-CO-R) | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Ref. |
| 1 | Acetophenone | RuCl(p-cymene)[(S,S)-Ts-DPEN] | 100:1 | >95 | 97 (R) | [1][2] |
| 2 | 4-Chloroacetophenone | RuCl(p-cymene)[(S,S)-Ts-DPEN] | 100:1 | >95 | 98 (R) | [1][2] |
| 3 | 4-Methoxyacetophenone | RuCl(p-cymene)[(S,S)-Ts-DPEN] | 100:1 | >95 | 96 (R) | [1][2] |
| 4 | 2-Acetylthiophene | RuCl(p-cymene)[(S,S)-Ts-DPEN] | 100:1 | >95 | 95 (R) | [1][2] |
| 5 | 1-Tetralone | RuCl(p-cymene)[(S,S)-Ts-DPEN] | 100:1 | >95 | 99 (R) | [1][2] |
Note: Ts-DPEN (N-p-tosyl-1,2-diphenylethylenediamine) is a widely studied and highly effective ligand for this transformation and serves as a benchmark for ligands derived from other chiral 1,2-diamines like (R)-1,2-diaminopropane.
Experimental Protocols
The following are illustrative protocols for the synthesis of a chiral ligand from (R)-1,2-diaminopropane and its application in the asymmetric transfer hydrogenation of a model substrate, acetophenone.
Protocol 1: Synthesis of (R,R)-N,N'-Ditosyl-1,2-diaminopropane
Caption: Workflow for the synthesis of a tosylated 1,2-diaminopropane ligand.
Materials:
-
(R)-1,2-diaminopropane
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve (R)-1,2-diaminopropane (1.0 eq.) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (2.1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (R,R)-N,N'-ditosyl-1,2-diaminopropane ligand.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on well-established procedures for Ru-catalyzed asymmetric transfer hydrogenation using chiral N-tosylated diamine ligands.[1][2]
Caption: Experimental workflow for asymmetric transfer hydrogenation of a ketone.
Materials:
-
[RuCl2(p-cymene)]2 (metal precursor)
-
(R,R)-N,N'-Ditosyl-1,2-diaminopropane (chiral ligand)
-
Acetophenone (substrate)
-
Formic acid/triethylamine azeotrope (5:2) or isopropanol (hydrogen source and solvent)
-
Anhydrous solvent (if not using isopropanol as the hydrogen source)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (0.005 eq.) and the (R,R)-N,N'-ditosyl-1,2-diaminopropane ligand (0.011 eq.).
-
Add the hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol).
-
Stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.
-
Add acetophenone (1.0 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) for the required time (typically 2-24 hours).
-
Monitor the conversion of the starting material by Gas Chromatography (GC) or TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Determine the yield of the crude product.
-
Analyze the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral GC or chiral High-Performance Liquid Chromatography (HPLC).
Catalytic Cycle
The generally accepted mechanism for the Ru-catalyzed asymmetric transfer hydrogenation of ketones involves a metal-ligand bifunctional catalyst. The catalytic cycle is illustrated below.
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Conclusion
Ligands derived from (R)-1,2-diaminopropane are highly effective in promoting asymmetric hydrogenation reactions, particularly for the synthesis of chiral alcohols from prochiral ketones. The protocols and data presented here provide a solid foundation for researchers to explore and optimize these transformations for their specific applications in drug development and fine chemical synthesis. The modularity of the ligand synthesis allows for fine-tuning of the catalyst's steric and electronic properties to achieve optimal performance for a given substrate.
References
Application Notes and Protocols for (R)-1,2-Diaminopropane Derivatives as Organocatalysts
A Guiding Framework for Researchers, Scientists, and Drug Development Professionals
Note to the Reader: Extensive literature searches for the direct application of (R)-1,2-diaminopropane derivatives as organocatalysts in asymmetric aldol, Michael, and Mannich reactions have revealed a notable scarcity of specific examples and detailed protocols. The field of chiral diamine organocatalysis is well-established, with a predominant focus on derivatives of (R,R)-1,2-diphenylethylenediamine (DPEN) and (R,R)-1,2-diaminocyclohexane. This document provides a comprehensive overview of the principles and applications of these closely related and extensively studied chiral diamine organocatalysts. The methodologies, reaction mechanisms, and quantitative data presented herein are intended to serve as a strong foundational guide and a starting point for researchers interested in exploring the potential of (R)-1,2-diaminopropane derivatives in asymmetric synthesis.
Introduction to Chiral 1,2-Diamine Organocatalysis
Chiral 1,2-diamines are a cornerstone of asymmetric organocatalysis, enabling the stereoselective formation of carbon-carbon bonds. These catalysts typically operate through enamine or iminium ion intermediates, mimicking the function of natural aldolase enzymes. By creating a chiral environment around the reacting species, they effectively control the facial selectivity of the attack on the electrophile, leading to the preferential formation of one enantiomer of the product. Derivatives of (R)-1,2-diaminopropane, with their inherent chirality, are promising candidates for the development of novel organocatalysts.
Synthesis of Chiral Diamine-Based Organocatalysts
The general approach to synthesizing functionalized chiral diamine organocatalysts involves the selective mono-N-alkylation or mono-N-acylation of the diamine backbone. This strategy introduces a substituent that can tune the steric and electronic properties of the catalyst and often incorporates a secondary functional group, such as a thiourea or sulfonamide, to provide additional hydrogen bonding interactions for substrate activation and orientation.
General Synthesis Protocol for Mono-N-Alkylated Diamine Catalysts:
A common method for preparing mono-N-alkylated diamine catalysts is through reductive amination.
Materials:
-
(R)-1,2-diaminopropane (or other chiral 1,2-diamine)
-
Aldehyde or Ketone (for the desired N-alkyl group)
-
Dichloromethane (DCM) or other suitable solvent
-
Magnesium sulfate (MgSO₄) or other drying agent
-
Sodium borohydride (NaBH₄) or other reducing agent
-
Ethanol (or other suitable solvent for reduction)
-
1 N Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the chiral 1,2-diamine (1.0 eq.) in the chosen solvent (e.g., DCM).
-
Add the corresponding aldehyde or ketone (1.0-1.2 eq.) and a drying agent (e.g., MgSO₄).
-
Stir the mixture at room temperature or under reflux for 12-48 hours until imine formation is complete (monitored by TLC or GC-MS).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Dissolve the crude imine in a suitable solvent (e.g., ethanol).
-
Cool the solution in an ice bath and add the reducing agent (e.g., NaBH₄) portion-wise (2.0-4.0 eq.).
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Quench the reaction by the slow addition of 1 N NaOH solution.
-
Extract the product with an organic solvent (e.g., EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over a drying agent (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-N-alkylated diamine catalyst.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety. Chiral diamine organocatalysts promote this reaction with high enantioselectivity.
Proposed Catalytic Cycle for the Aldol Reaction:
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Experimental Protocol for Asymmetric Aldol Reaction (Analogous System):
This protocol is based on the use of a mono-N-alkylated (R,R)-diphenylethylenediamine catalyst and can be adapted for derivatives of (R)-1,2-diaminopropane.[1]
Materials:
-
Mono-N-alkylated chiral diamine catalyst (5-20 mol%)
-
Aldehyde (1.0 eq.)
-
Ketone (e.g., cyclohexanone, 10-20 eq., can also be the solvent)
-
Acidic co-catalyst (e.g., trifluoroacetic acid, TFA, 5-20 mol%)
-
Solvent (e.g., neat, or an organic solvent like toluene or chloroform)
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq.) in the ketone (or solvent), add the chiral diamine catalyst (e.g., 10 mol%) and the acidic co-catalyst (e.g., 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) for 24-72 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, directly purify the reaction mixture by column chromatography on silica gel to afford the aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data for Asymmetric Aldol Reactions (Analogous Systems):
| Catalyst Backbone | Aldehyde | Ketone | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| (R,R)-DPEN | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | >95:5 | 99 |
| (R,R)-DPEN | Benzaldehyde | Cyclohexanone | 88 | 90:10 | 97 |
| (R,R)-DPEN | 2-Chlorobenzaldehyde | Cyclohexanone | 92 | >95:5 | 98 |
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and their derivatives. Chiral diamine-thiourea organocatalysts are particularly effective for this transformation.
Proposed Catalytic Cycle for the Michael Addition:
References
Application Notes and Protocols for the Resolution of Ketones via Fractional Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries, is often achieved through the resolution of racemic mixtures. Fractional crystallization of diastereomers is a powerful and widely used technique for this purpose. This method relies on the conversion of a racemic mixture of enantiomers into a mixture of diastereomers by reaction with a chiral resolving agent. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by crystallization.
This document provides detailed application notes and protocols for the experimental setup and execution of resolving racemic ketones via fractional crystallization. The primary focus is on the formation of diastereomeric ketals and hydrazones, which serve as crystalline intermediates amenable to separation.
Principle of Resolution by Fractional Crystallization
The fundamental principle involves a two-step process:
-
Diastereomer Formation: The racemic ketone is reacted with an enantiomerically pure chiral resolving agent to form a mixture of two diastereomers.
-
Fractional Crystallization: The resulting diastereomeric mixture is then subjected to crystallization. Due to their different solubilities in a given solvent system, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor.
-
Liberation of Enantiomer: After separation, the resolved diastereomer is converted back to the enantiomerically pure ketone by cleaving the chiral auxiliary.
The success of this method hinges on the selection of an appropriate chiral resolving agent and a suitable solvent system that maximizes the solubility difference between the diastereomers.
Experimental Workflow
The overall experimental workflow for the resolution of a racemic ketone via fractional crystallization of its diastereomeric derivative is illustrated below.
Caption: Workflow for ketone resolution.
Experimental Protocols
Protocol 1: Resolution of 3-Oxocycloalkanecarbonitriles via Diastereomeric Ketal Formation
This protocol is adapted from the resolution of racemic 3-oxocyclopentanecarbonitrile using (1R,2R)-1,2-diphenylethane-1,2-diol as the chiral resolving agent.[1]
Materials:
-
Racemic 3-oxocyclopentanecarbonitrile
-
(1R,2R)-1,2-diphenylethane-1,2-diol
-
Pyridinium p-toluenesulfonate (PPTS)
-
Toluene
-
Chloroform
Procedure:
-
Ketalization (Diastereomer Formation):
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine racemic 3-oxocyclopentanecarbonitrile (1.00 g, 9.20 mmol), (1R,2R)-1,2-diphenylethane-1,2-diol (1.3 equivalents), and PPTS (0.1 equivalents) in toluene (30 mL).
-
Heat the mixture to reflux at 110°C for 23 hours, continuously removing water using the Dean-Stark trap.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ketal mixture.
-
-
Fractional Crystallization:
-
Dissolve the crude diastereomeric mixture (e.g., 50 mg) in a minimal amount of a hot solvent mixture of toluene/chloroform (2:3 v/v).
-
Allow the solution to cool slowly to room temperature to induce crystallization. Slow evaporation of the solvent at room temperature over 2-3 days can also be effective.[1]
-
Collect the precipitated crystals of the less soluble diastereomer by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
To improve the diastereomeric excess (de), a second recrystallization of the collected crystals can be performed using the same procedure.[1]
-
-
Analysis:
-
Determine the diastereomeric excess of the crystallized product and the mother liquor using chiral HPLC or NMR spectroscopy.
-
-
Liberation of the Enantiomer (Deprotection):
-
The enantiomerically enriched ketal can be hydrolyzed back to the ketone under acidic conditions (e.g., using aqueous HCl in a suitable solvent) without epimerization.[1]
-
Quantitative Data:
| Racemic Ketone | Chiral Resolving Agent | Crystallization Solvent | Diastereomeric Excess (de) after 1st Crystallization | Yield of Less Soluble Diastereomer | Final de after Recrystallization | Final Yield |
| 3-Oxocyclopentanecarbonitrile | (1R,2R)-1,2-diphenylethane-1,2-diol | Toluene/Chloroform (2:3) | 84% | 32% | >99% | 16% |
| 3-Oxocyclohexanecarbonitrile | (1R,2R)-1,2-diphenylethane-1,2-diol | Toluene/Chloroform (2:3) | 30% | 46% | >99% (after 3 crystallizations) | 14% |
Data adapted from Akazome et al. (2018).[1]
Protocol 2: Resolution of a Racemic Ketone via Diastereomeric Hydrazone Formation
This protocol provides a general procedure for the formation of diastereomeric hydrazones, which can then be subjected to fractional crystallization. The example is based on the synthesis of camphor hydrazone derivatives, which can be adapted for resolution purposes by using a chiral hydrazine or by derivatizing a racemic ketone with a chiral acyl hydrazine.[2][3]
Materials:
-
Racemic ketone (e.g., a racemic camphor derivative)
-
Chiral hydrazine or chiral acid chloride/anhydride and hydrazine hydrate
-
Ethanol
-
Chloroform
-
Triethylamine
-
Hexane/Ethyl acetate mixture for recrystallization
Procedure:
-
Synthesis of a Chiral Hydrazine (if necessary):
-
A chiral hydrazine can be synthesized by reacting a chiral carboxylic acid with hydrazine hydrate.
-
-
Formation of Diastereomeric Hydrazones:
-
Method A: Direct condensation with a chiral hydrazine.
-
Dissolve the racemic ketone and a stoichiometric equivalent of the chiral hydrazine in ethanol.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., chloroform), wash with saturated NaHCO₃ solution and water, dry the organic layer, and concentrate to obtain the crude diastereomeric hydrazone mixture.
-
-
Method B: Acylation of a simple hydrazone with a chiral acylating agent.
-
First, prepare the simple hydrazone by reacting the racemic ketone with hydrazine hydrate.[2]
-
Dissolve the resulting racemic hydrazone in chloroform with triethylamine.
-
Add an equimolar amount of a chiral acid chloride or anhydride dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the chloroform solution with water, dry over anhydrous Na₂SO₄, and evaporate the solvent to get the crude diastereomeric N-acylhydrazone mixture.[2]
-
-
-
Fractional Crystallization:
-
Dissolve the crude diastereomeric hydrazone mixture in a minimal amount of a hot solvent or solvent mixture (e.g., hexane/ethyl acetate).
-
Allow the solution to cool slowly to room temperature, and then if necessary, in a refrigerator to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
-
Analysis:
-
Determine the diastereomeric excess of the crystallized product and the mother liquor by chiral HPLC or NMR spectroscopy.
-
-
Liberation of the Enantiomer:
-
The enantiomerically enriched ketone can be regenerated from the hydrazone by oxidative cleavage (e.g., with sodium perborate or ozonolysis) or acidic hydrolysis, though care must be taken to avoid racemization.
-
Solvent Screening for Optimal Resolution
The choice of solvent is critical for successful fractional crystallization. A systematic screening of solvents with varying polarities and hydrogen-bonding capabilities is recommended.[4]
General Guidance for Solvent Selection: [5]
-
Solubility: The diastereomeric mixture should be sparingly soluble at room temperature but significantly more soluble at elevated temperatures.
-
Polarity: A range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., ethanol, methanol) should be tested.
-
Solvent Mixtures: Co-solvent systems can fine-tune the solubility properties and often provide better separation than single solvents.
-
Hydrogen Bonding: Consider how hydrogen bonding between the solvent and the diastereomers might influence their relative solubilities.
A general screening procedure involves dissolving a small amount of the diastereomeric mixture in a range of hot solvents and observing the quantity and quality of the crystals formed upon cooling. The diastereomeric excess of the resulting crystals should be analyzed to identify the most effective solvent system.
Logical Relationships in Diastereomer Resolution
Caption: Key relationships in resolution.
References
- 1. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of d-(+)-camphor-based N-acylhydrazones and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activities of Camphor Hydrazone and Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unifr.ch [unifr.ch]
Application Notes and Protocols: Asymmetric Synthesis of 1,2-Diamines and Their Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,2-diamines are privileged structural motifs found in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[[“]][2][3][4] Their unique ability to form stable bidentate chelates with metal ions has also established them as indispensable chiral ligands and organocatalysts in asymmetric synthesis.[[“]][3][4][5] The precise spatial arrangement of the two amino groups in these molecules is often critical for their biological activity and catalytic efficacy, making their stereoselective synthesis a topic of paramount importance in modern organic chemistry.[6] This document provides an overview of key asymmetric methods for the synthesis of 1,2-diamines and details their significant applications, with a focus on drug development.
Synthetic Methodologies: An Overview
The asymmetric synthesis of 1,2-diamines can be broadly categorized into three main strategies: C-N bond formation, C-C bond formation, and C-H bond functionalization.
dot
Figure 1: Key strategies for the asymmetric synthesis of 1,2-diamines.
C-N Bond Forming Reactions
The direct formation of carbon-nitrogen bonds is a highly atom-economical approach to 1,2-diamines. Key methods include:
-
Ring-Opening of Aziridines: The desymmetrization of meso-aziridines with nitrogen nucleophiles is a powerful strategy.[[“]][3][4]
-
Diamination of Alkenes: The direct addition of two amino groups across a double bond offers a direct route to vicinal diamines.[[“]][3][4]
-
Hydroamination of Allylic Amines: This method involves the addition of an N-H bond across a carbon-carbon double bond.[[“]][3][4]
C-C Bond Forming Reactions
These strategies construct the carbon backbone of the 1,2-diamine. Notable examples are:
-
Reductive Coupling of Imines and Allenamides: This copper-catalyzed method provides access to chiral 1,2-diamino synthons with high diastereoselectivity.[7][8]
-
Aza-Henry (Nitro-Mannich) Reaction: The addition of a nitroalkane to an imine, followed by reduction of the nitro group, yields the desired diamine.[[“]][3][4]
-
Imine-Imine Coupling: The coupling of two imine molecules can lead to symmetrical or unsymmetrical 1,2-diamines.[[“]][3][4]
C-H Bond Functionalization
The conversion of C-H bonds to C-N bonds represents a modern and efficient synthetic strategy.
-
Asymmetric Hydrogenation: The hydrogenation of substrates containing C=N bonds, such as imines, is a well-established method for producing chiral amines.[9]
-
C-H Amination: The direct insertion of a nitrene into a C-H bond is a powerful tool for forming C-N bonds.[10]
Quantitative Data Summary
The following tables summarize the performance of selected asymmetric synthetic methods for 1,2-diamines.
Table 1: Catalytic Asymmetric Diamination of Styrenes
| Entry | Styrene Derivative | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| 1 | Styrene | 20 | 87 | 96 | [11][12][13][14] |
| 2 | 4-Methylstyrene | 20 | 85 | 97 | [11][12][13][14] |
| 3 | 4-Chlorostyrene | 20 | 75 | 95 | [11][12][13][14] |
| 4 | 2-Naphthyl-ethene | 20 | 65 | 98 | [11][12][13][14] |
Table 2: Copper-Catalyzed Reductive Coupling of Imines and Allenamides
| Entry | Imine | Allenamide | Catalyst System | Diastereomeric Ratio | Yield (%) | ee (%) | Reference |
| 1 | N-(4-Methoxybenzylidene)aniline | Chiral Allenamide 1 | Cu(OAc)₂/PCy₃ | >20:1 | 95 | >99 | [7][8] |
| 2 | N-(4-Chlorobenzylidene)aniline | Chiral Allenamide 1 | Cu(OAc)₂/PCy₃ | >20:1 | 92 | >99 | [7][8] |
| 3 | N-(Thiophen-2-ylmethylene)aniline | Chiral Allenamide 1 | Cu(OAc)₂/PCy₃ | >20:1 | 88 | >99 | [7][8] |
| 4 | N-Cyclohexylmethylene)aniline | Chiral Allenamide 1 | Cu(OAc)₂/PCy₃ | >20:1 | 75 | >99 | [7][8] |
Table 3: Asymmetric Transfer Hydrogenation of Biaryl Aminals
| Entry | Biaryl Aminal | Amine | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Hemiaminal 1A | n-Propylamine | RuCl(p-cymene)[(S,S)-Ts-DPEN] | 93 | 94 | [15] |
| 2 | Hemiaminal 1A | Allylamine | RuCl(p-cymene)[(S,S)-Ts-DPEN] | 65 | 99 | [15] |
| 3 | Hemiaminal 1B | Benzylamine | RuCl(p-cymene)[(S,S)-Ts-DPEN] | 85 | 98 | [15] |
| 4 | Hemiaminal 1C | Cyclohexylamine | RuCl(p-cymene)[(S,S)-Ts-DPEN] | 78 | 97 | [15] |
Experimental Protocols
Protocol 1: Catalytic Asymmetric Diamination of Styrenes
This protocol is based on the work of Muñiz and coworkers.[12][13][14]
Materials:
-
Styrene derivative (1.0 equiv)
-
Chirally modified aryliodine(I) catalyst (20 mol%)
-
3-Chloroperbenzoic acid (m-CPBA, 2.0 equiv)
-
Bismesylimide (2.0 equiv)
-
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) / Acetonitrile (MeCN) (1:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add the chirally modified aryliodine(I) catalyst and bismesylimide.
-
Add the solvent mixture (HFIP/MeCN) and stir the solution at room temperature for 10 minutes.
-
Add the styrene derivative to the reaction mixture.
-
Cool the reaction mixture to 0 °C and add m-CPBA portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-diamine.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Copper-Catalyzed Reductive Coupling of Imines and Allenamides
This protocol is adapted from the work of Sieber and coworkers.[7][8]
Materials:
-
Imine (1.0 equiv)
-
Chiral allenamide (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 5 mol%)
-
Tricyclohexylphosphine (PCy₃, 6.5 mol%)
-
Dimethoxymethylsilane (Me(MeO)₂SiH, 2.0 equiv)
-
tert-Butanol (t-BuOH, 2.0 equiv)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Cu(OAc)₂ and PCy₃.
-
Add anhydrous toluene and stir the mixture at room temperature for 15 minutes.
-
Add the imine and the chiral allenamide to the flask.
-
Add t-BuOH followed by the slow addition of Me(MeO)₂SiH via syringe pump over 1 hour.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, quench the reaction by the addition of a saturated solution of ammonium fluoride in methanol.
-
Stir the mixture for 1 hour, then filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1,2-diamine derivative.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
Applications in Drug Development
The 1,2-diamine motif is a key component in several marketed drugs, highlighting its importance in medicinal chemistry.
Tamiflu (Oseltamivir): An Antiviral Agent
Oseltamivir, the active ingredient in Tamiflu, is an antiviral medication used for the treatment and prevention of influenza A and B virus infections.[[“]][5][16][17][18] It contains a crucial chiral 1,2-diamine moiety.
Mechanism of Action: Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[17] This active metabolite is a potent and selective inhibitor of the viral neuraminidase enzyme.[[“]][5][16][17][18] Neuraminidase is essential for the release of newly formed viral particles from infected host cells.[[“]][5][16][17][18] By blocking this enzyme, oseltamivir carboxylate prevents the spread of the virus in the body.[[“]][5][16][17][18]
dot
Figure 2: Mechanism of action of Tamiflu (Oseltamivir).
Eloxatin (Oxaliplatin): An Anticancer Agent
Eloxatin is a platinum-based chemotherapy drug used in the treatment of colorectal cancer.[2][19][20][21][22] Its structure features a 1,2-diaminocyclohexane (DACH) ligand, a classic example of a chiral 1,2-diamine.
Mechanism of Action: Oxaliplatin exerts its cytotoxic effects by forming covalent DNA adducts.[19][21] After entering a cell, the oxalate ligand is displaced, and the platinum center binds to the N7 position of guanine and adenine bases in DNA, leading to the formation of intra- and interstrand cross-links.[2][19][21] These DNA lesions inhibit DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in cancer cells.[20][21]
dot
Figure 3: Mechanism of action of Eloxatin (Oxaliplatin).
Conclusion
The asymmetric synthesis of 1,2-diamines is a vibrant and continually evolving field of chemical research. The development of novel, efficient, and highly stereoselective methods for their preparation is crucial for advancing various scientific disciplines, particularly in the realm of drug discovery and development. The examples of Tamiflu and Eloxatin underscore the profound impact that chiral 1,2-diamine-containing molecules can have on human health. Continued innovation in the synthesis of these valuable building blocks will undoubtedly pave the way for the discovery of new and improved therapeutic agents.
References
- 1. consensus.app [consensus.app]
- 2. Eloxatin: Package Insert / Prescribing Information / MOA [drugs.com]
- 3. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 4. RUA [rua.ua.es]
- 5. droracle.ai [droracle.ai]
- 6. Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings of Azatrienes and Imines. Regiodivergence Enabled by Catalyst Structure and Reagent Tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Asymmetric Diamination of Styrenes - ICIQ [iciq.org]
- 12. Catalytic Asymmetric Diamination of Styrenes [organic-chemistry.org]
- 13. Catalytic Asymmetric Diamination of Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How Tamiflu works: Mechanism of action explained [medicalnewstoday.com]
- 17. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncolink.org [oncolink.org]
- 21. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 22. cancernetwork.com [cancernetwork.com]
Troubleshooting & Optimization
Optimizing reaction conditions for chiral resolution with (R)-1,2-diaminopropane
Technical Support Center: Chiral Resolution with (R)-1,2-diaminopropane
Welcome to the technical support center for optimizing chiral resolution using (R)-1,2-diaminopropane. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution using (R)-1,2-diaminopropane?
A1: Chiral resolution is a process used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, pure enantiomers.[1] When a racemic mixture of a chiral acid is treated with an enantiomerically pure base like (R)-1,2-diaminopropane, a pair of diastereomeric salts is formed. Diastereomers have different physical properties, such as solubility.[1][2] This difference allows for the separation of one diastereomer from the other through methods like fractional crystallization.[3] After separation, the pure enantiomer of the acid can be recovered by removing the resolving agent.
Q2: Why is the choice of solvent critical for successful resolution?
A2: The solvent plays a crucial role in the success of a diastereomeric salt resolution. The ideal solvent system should maximize the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble and crystallize out of the solution, while the other should remain dissolved.[4] The solvent can also influence the crystal lattice structure and may even be incorporated into the crystal, which can promote nucleation and crystal growth.[5] Therefore, screening various solvents and solvent mixtures is a critical optimization step.
Q3: What is "Enantiomeric Excess" (ee) and how is it determined?
A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It represents the percentage excess of one enantiomer over the other.[6] It is calculated using the formula:
ee (%) = (|[moles of R] - [moles of S]| / |[moles of R] + [moles of S]|) x 100
Alternatively, it can be determined from the specific rotation of the mixture:
ee (%) = ([α]observed / [α]max) x 100
Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.[7] Enantiomeric excess is most commonly measured using chiral chromatography (HPLC or GC).[6]
Q4: Can the "unwanted" enantiomer be recovered or is it waste?
A4: A significant drawback of classical resolution is that, in theory, a maximum of 50% of the starting racemic material can be isolated as the desired enantiomer.[3] However, the unwanted enantiomer remaining in the solution does not have to be discarded. It can be isolated and then racemized (converted back into a 50:50 mixture of both enantiomers). This newly created racemic mixture can then be recycled back into the resolution process, improving the overall efficiency and yield of the desired enantiomer.[8] This strategy is often referred to as Resolution-Racemization-Recycle.[3]
Troubleshooting Guide
Q: I am not getting any crystals to form. What are the possible causes and solutions?
A: Failure to form crystals is a common issue in diastereomeric salt resolutions. Here are several potential causes and troubleshooting steps:
-
Suboptimal Solvent: The chosen solvent may be too good at solubilizing both diastereomeric salts.
-
Solution: Perform a thorough solvent screen. Test a range of solvents with varying polarities. Anti-solvent addition (adding a solvent in which the salts are insoluble) can also induce crystallization.
-
-
Solution is Too Dilute: The concentration of the diastereomeric salts may be below the saturation point.
-
Solution: Carefully evaporate some of the solvent under reduced pressure to increase the concentration. Be cautious not to evaporate too much, which could cause both salts to precipitate.
-
-
Supersaturation Issues: The solution may be supersaturated and require nucleation to begin crystallization.
-
Solution: Try scratch-seeding by gently scratching the inside of the flask with a glass rod below the solvent line. If available, adding a seed crystal of the desired diastereomeric salt is the most effective method.
-
-
Temperature: The temperature may be too high, increasing solubility.
-
Solution: Slowly cool the solution. A gradual temperature reduction, potentially over several days, can promote the growth of larger, purer crystals.
-
Q: My yield is very low, even though crystals are forming. How can I improve it?
A: Low yield of the desired diastereomeric salt can be attributed to several factors:
-
Incomplete Salt Formation: The acid-base reaction between your racemic acid and (R)-1,2-diaminopropane may not have gone to completion.
-
Solution: Ensure you are using the correct stoichiometry. Typically, a 1:1 or 2:1 molar ratio of racemic acid to resolving agent is used. Stir the solution for an adequate amount of time (e.g., 30-90 minutes) before initiating crystallization to ensure complete salt formation.[8]
-
-
Suboptimal Crystallization Time/Temperature: The crystallization process may not have reached equilibrium.
-
Solution: Allow the crystallization to proceed for a longer period. Additionally, optimize the final temperature; sometimes a lower temperature can significantly increase the amount of crystallized product.
-
-
Significant Solubility of the "Insoluble" Salt: The desired diastereomeric salt may still have considerable solubility in the chosen solvent.
-
Solution: Re-evaluate your solvent system. A different solvent or a mixture of solvents might reduce the solubility of the desired salt, thereby increasing the crystallized yield.
-
Q: The enantiomeric excess (ee) of my resolved product is poor. What can I do?
A: Poor enantiomeric excess indicates that the "less soluble" salt is co-precipitating with the "more soluble" salt.
-
Solution Purity: The primary issue is often that the solid precipitate is not a single diastereomer.
-
Solution 1: Recrystallization: The most effective method to improve ee is to perform one or more recrystallizations of the diastereomeric salt. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to cool slowly. This process purifies the less soluble diastereomer.
-
Solution 2: Optimize Solvent and Temperature: The separation factor (ratio of solubilities) between the two diastereomers is highly dependent on the solvent and temperature. Experiment with different solvent systems and cooling profiles. A slower cooling rate often leads to higher purity crystals.
-
Solution 3: Check Stoichiometry: Using an excess of the resolving agent can sometimes lead to the crystallization of the more soluble salt. Ensure you are using the optimal molar ratio of your racemic acid to (R)-1,2-diaminopropane.
-
// Nodes start [label="Problem:\nLow Enantiomeric\nExcess (ee)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
cause1 [label="Potential Cause:\nCo-precipitation of\nDiastereomers", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Potential Cause:\nSuboptimal\nSolvent System", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Potential Cause:\nIncorrect\nStoichiometry", fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Solution:\nPerform Recrystallization\nof Diastereomeric Salt", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Solution:\nScreen Different Solvents\n& Cooling Rates", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Solution:\nVerify & Optimize Molar Ratio\nof Acid:Base", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> cause1 [dir=none]; start -> cause2 [dir=none]; start -> cause3 [dir=none];
cause1 -> solution1 [label=" Purify the solid"]; cause2 -> solution2 [label=" Improve separation factor"]; cause3 -> solution3 [label=" Avoid excess"]; } }
Troubleshooting logic for low enantiomeric excess.
Experimental Protocols & Data Management
General Protocol for Chiral Resolution
This protocol is a generalized procedure and requires optimization for each specific racemic acid.
-
Salt Formation:
-
Dissolve 1.0 equivalent of the racemic acid in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at room temperature or with gentle heating.
-
In a separate flask, dissolve 0.5 equivalents of (R)-1,2-diaminopropane in the same solvent. Note: The stoichiometry may need to be optimized (e.g., 1.0 eq. of resolving agent).
-
Slowly add the (R)-1,2-diaminopropane solution to the racemic acid solution with constant stirring.
-
Stir the resulting mixture for 30-60 minutes at room temperature to ensure complete salt formation.
-
-
Crystallization:
-
If no precipitate forms, slowly cool the solution in an ice bath or refrigerator.
-
If crystals are slow to form, use scratch-seeding or add a seed crystal.
-
Allow the mixture to stand undisturbed for a sufficient period (e.g., 2 to 24 hours) to allow for complete crystallization of the less soluble diastereomeric salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor (which contains the more soluble diastereomer).
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the diamine, making it water-soluble.
-
Extract the free chiral acid into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure to yield the enantiomerically enriched acid.
-
-
Purity Analysis:
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or by measuring its specific rotation.
-
If the ee is not satisfactory, recrystallize the diastereomeric salt (Step 3) before proceeding to the liberation step (Step 4).
-
// Nodes A [label="1. Racemic Acid Mixture\nin Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add (R)-1,2-diaminopropane\n(Resolving Agent)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; C [label="2. Diastereomeric Salt\nFormation in Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="3. Fractional Crystallization\n(Cooling / Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="4. Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Solid:\nLess Soluble Salt\n(Enriched Diastereomer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Filtrate:\nMore Soluble Salt\n(Other Diastereomer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="5. Liberate Free Acid\n(e.g., add HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; I [label="6. Purified Enantiomer 1", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="filled,rounded,bold"]; J [label="Optional: Liberate & Racemize\nfor Recycle", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse]; K [label="Enantiomer 2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F [label=" Solid Phase"]; E -> G [label=" Liquid Phase"]; F -> H; H -> I; G -> J; J -> K; } }
General workflow for chiral resolution via diastereomeric salt formation.
Data Presentation Tables
Effective optimization requires meticulous record-keeping. Use the following tables as templates for your experimental data.
Table 1: Solvent Screening for Diastereomeric Salt Crystallization
| Experiment ID | Solvent System (v/v) | Temp. (°C) | Yield (%) | ee (%) of Product | Observations |
| S01 | Methanol | 4 | 35 | 75 | Small needles |
| S02 | Ethanol | 4 | 41 | 82 | Prismatic crystals |
| S03 | Acetonitrile | 4 | 22 | 65 | Oily precipitate |
| S04 | Ethanol:Water (9:1) | 4 | 38 | 85 | Good quality crystals |
| S05 | Isopropanol | 4 | 45 | 91 | Slow crystallization |
Table 2: Recrystallization Optimization for Purity Enhancement
| Recrystallization Cycle | Starting Material | Solvent | Yield (%) | Final ee (%) |
| 1 | S05 Crystals (91% ee) | Isopropanol | 88 | 97.5 |
| 2 | Cycle 1 Crystals (97.5% ee) | Isopropanol | 90 | >99.0 |
| 3 | S02 Crystals (82% ee) | Ethanol | 85 | 95.2 |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Resolutions using diastereoisomeric salts [almerja.com]
- 5. Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Optimizing Enantiomeric Excess with (R)-1,2-Diaminopropane Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-1,2-diaminopropane derived ligands in asymmetric catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (ee) of your reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low Enantiomeric Excess (ee)
Q: My reaction is yielding the desired product, but the enantiomeric excess is consistently low. What are the potential causes and how can I improve it?
A: Low enantiomeric excess is a common challenge in asymmetric catalysis. Several factors related to your reaction setup and reagents could be the cause. A systematic approach to troubleshooting is often the most effective.
Potential Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature can have a significant impact on the transition states of the enantioselective step.
-
Incorrect Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.
-
Inappropriate Catalyst Loading: The concentration of the catalyst can sometimes affect the equilibrium between different catalytic species, some of which may be less selective.
-
Purity of (R)-1,2-diaminopropane Ligand: Impurities in the ligand, including the presence of the (S)-enantiomer, will directly decrease the enantiomeric excess of the product.
-
Solution: Ensure the enantiomeric purity of your (R)-1,2-diaminopropane ligand. If you synthesized the ligand, verify its purity by chiral HPLC or NMR analysis using a chiral solvating agent.
-
-
Presence of Water or Other Impurities: Trace amounts of water or other reactive impurities in your reagents or solvents can react with the catalyst or substrates, leading to a non-selective background reaction.
-
Solution: Use freshly distilled and dry solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Inconsistent or Irreproducible Enantiomeric Excess
Q: I am observing significant variations in the enantiomeric excess between different runs of the same reaction. What could be causing this inconsistency?
A: Irreproducible results often point to subtle variations in experimental conditions or the degradation of reagents.
Potential Causes & Solutions:
-
Atmospheric Contamination: The catalyst or key intermediates may be sensitive to air or moisture.
-
Solution: Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) for setting up the reaction. Ensure all glassware is thoroughly dried.
-
-
Reagent Degradation: The (R)-1,2-diaminopropane ligand, the metal precursor, or other reagents may degrade over time.
-
Solution: Use freshly prepared or purified reagents. Store sensitive compounds under an inert atmosphere and at the recommended temperature.
-
-
Inconsistent Stirring or Heating: Inhomogeneous mixing or temperature gradients within the reaction vessel can lead to inconsistent reaction rates and selectivities.
-
Solution: Use a calibrated hotplate stirrer and ensure efficient stirring throughout the reaction. For very temperature-sensitive reactions, consider using a cryostat or a temperature-controlled reaction block.
-
-
Variations in Reagent Addition: The order and rate of reagent addition can sometimes influence the formation of the active catalyst and the course of the reaction.
-
Solution: Standardize the procedure for reagent addition. For example, always add the ligand to the metal precursor before adding the substrate.
-
Frequently Asked Questions (FAQs)
Ligand and Catalyst Preparation
Q: How can I be sure that my (R)-1,2-diaminopropane-derived ligand is of high enantiomeric purity? A: The enantiomeric purity of your ligand is critical for achieving high ee in your catalytic reaction. You can determine the enantiomeric excess of your diamine ligand using chiral High-Performance Liquid Chromatography (HPLC) or by derivatizing it with a chiral agent and analyzing the resulting diastereomers by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q: What is the best way to prepare the active catalyst from the (R)-1,2-diaminopropane ligand and a metal precursor? A: The optimal method for catalyst preparation can be reaction-specific. A common procedure involves stirring the (R)-1,2-diaminopropane-derived ligand with the metal precursor in a suitable dry solvent under an inert atmosphere for a specific period before introducing the substrates. This pre-formation step allows for the formation of the active chiral complex. Consult the specific literature procedure for your reaction type for recommended protocols.
Reaction Optimization
Q: I have performed a temperature screen and found an optimal temperature. What other parameters can I adjust to further improve the enantiomeric excess? A: After optimizing the temperature, you can explore the following:
-
Solvent: As detailed in the troubleshooting guide, the solvent plays a crucial role. A comprehensive solvent screen is highly recommended.
-
Counter-ion/Additives: In some metal-catalyzed reactions, the nature of the counter-ion or the presence of additives can significantly influence enantioselectivity.
-
Substrate Concentration: Varying the concentration of your reactants can sometimes impact the reaction kinetics and, consequently, the ee.
Q: Can the structure of the (R)-1,2-diaminopropane ligand itself be modified to improve enantioselectivity? A: Absolutely. The steric and electronic properties of the ligand are key to inducing asymmetry. Modifications to the N-substituents of the 1,2-diaminopropane backbone are a common strategy to fine-tune the chiral pocket of the catalyst and improve enantioselectivity for a specific substrate.
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the enantiomeric excess in asymmetric reactions using catalysts derived from chiral diamines.
Table 1: Effect of Temperature on Enantiomeric Excess in an Asymmetric Mannich Reaction
| Entry | Temperature (°C) | Yield (%) | Diastereomeric Ratio (anti/syn) | ee (%) of anti-isomer |
| 1 | 60 | 85 | 1:5 | 90 (syn) |
| 2 | 25 | 88 | 1:1 | 85 (anti), 88 (syn) |
| 3 | 0 | 90 | 5:1 | 92 (anti) |
| 4 | -20 | 92 | 10:1 | 95 (anti) |
Data adapted from a representative phenolic Mannich reaction.[2]
Table 2: Effect of Solvent on Enantioselectivity in a Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation
| Entry | Solvent | Dielectric Constant | ee (%) |
| 1 | Hexane | 1.9 | 85 |
| 2 | Toluene | 2.4 | 88 |
| 3 | Dichloromethane (DCM) | 9.1 | 90 |
| 4 | Acetone | 21 | 82 |
| 5 | Hexafluoroisopropanol (HFIP) | 16.7 | 95 (inversion of configuration) |
Illustrative data based on trends observed in the literature.[4]
Table 3: Effect of Catalyst Loading on Enantiomeric Excess
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| 1 | 0.5 | 24 | 85 | 92 |
| 2 | 1.0 | 12 | 95 | 90 |
| 3 | 2.0 | 6 | >99 | 88 |
| 4 | 5.0 | 2 | >99 | 85 |
Generalized data representing a common trend where lower catalyst loading can sometimes lead to higher enantioselectivity.[1][6]
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of a Ketone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of an aromatic ketone using a ruthenium catalyst derived from an (R,R)-TsDPEN ligand, which is structurally related to catalysts that can be prepared from (R)-1,2-diaminopropane derivatives.
Materials:
-
[RuCl(p-cymene)]2
-
(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Aromatic ketone (e.g., acetophenone)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve [RuCl(p-cymene)]2 (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in the anhydrous solvent (5 mL).
-
Stir the resulting solution at room temperature for 30 minutes to pre-form the catalyst.
-
Add the aromatic ketone (1 mmol) to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope (2 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na2SO4, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
This is a general protocol; specific conditions may need to be optimized for different substrates.[7][8]
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting and optimizing asymmetric catalysis with (R)-1,2-diaminopropane ligands.
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: General experimental workflow for asymmetric catalysis.
References
- 1. pnas.org [pnas.org]
- 2. Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in diastereomeric salt formation
Technical Support Center: Diastereomeric Salt Formation
Welcome to the technical support center for diastereomeric salt formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: My diastereomeric salt formation is resulting in a low yield of the desired crystal. What are the primary factors I should investigate?
A1: Low yields in diastereomeric salt formation can stem from several factors. The most critical parameters to investigate are:
-
Solvent System: The solubility of the two diastereomeric salts in the chosen solvent is paramount. The ideal solvent will maximize the solubility difference between the desired and the undesired diastereomer, leading to preferential crystallization of the less soluble salt.[1][2] Experiment with a range of solvents with varying polarities.
-
Resolving Agent: The choice of resolving agent is crucial. Not all resolving agents will form salts with sufficient differences in physical properties for easy separation.[3][4][5] It is common practice to screen several resolving agents to find the most effective one.[6]
-
Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[7]
-
Temperature Profile: The temperature at which the salt formation and crystallization occur affects the solubility of the salts.[8] A controlled cooling profile can be critical for achieving high yield and purity.
-
Supersaturation: The level of supersaturation will dictate the nucleation and crystal growth rate.[7] Controlling supersaturation is key to obtaining a good yield of high-quality crystals.
Q2: I've screened multiple solvents and resolving agents, but the yield remains poor. What advanced strategies can I employ?
A2: If basic screening is unsuccessful, you can explore more advanced techniques:
-
Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can dramatically improve yields, sometimes approaching 100%. CIDT is applicable when the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes out of solution.[1][9] This drives the equilibrium towards the formation of the desired product.
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[7][10] This is particularly useful when the desired salt is not the one that crystallizes under equilibrium conditions.
-
Phase Diagram Construction: Understanding the solid-liquid phase equilibrium is fundamental for optimizing the resolution.[7][11] Constructing a ternary phase diagram of the two diastereomers and the solvent can help identify the optimal conditions for selective crystallization.[4]
Q3: How can I determine the purity of my diastereomeric salt and the enantiomeric excess (ee) of my final product?
A3: Several analytical techniques are essential for assessing purity and enantiomeric excess:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of the resolved product after the resolving agent has been removed.[3][12] HPLC can also be used to analyze the composition of the diastereomeric salts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral NMR, using chiral shift reagents, can be used to determine the ratio of enantiomers. Proton NMR (¹H NMR) can also be used to assess the purity of the diastereomeric salt by observing the signals of both the substrate and the resolving agent.
-
Differential Scanning Calorimetry (DSC): DSC can be used to analyze the thermal behavior of the diastereomeric salts and can help in constructing phase diagrams.[11]
Q4: My desired enantiomer forms the more soluble diastereomeric salt. How can I resolve it?
A4: This is a common challenge. Here are some strategies:
-
Kinetic Resolution: In some cases, the more soluble diastereomer may crystallize faster. By carefully controlling the crystallization time and stopping the process before equilibrium is reached, it may be possible to isolate the desired, more soluble salt.[7]
-
Alternative Resolving Agent: The most straightforward approach is to screen for a different resolving agent that inverts the relative solubilities of the diastereomeric salts.
-
Protecting Group Chemistry: It may be possible to modify the racemic substrate with a protecting group to alter the properties of the diastereomeric salts, making the desired one less soluble.
Experimental Protocols
Protocol 1: Diastereomeric Salt Screening
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.
Methodology:
-
Preparation of Stock Solutions:
-
Salt Formation:
-
In an array of vials or a 96-well plate, combine stoichiometric equivalents of the racemic compound and each resolving agent.
-
Allow the mixtures to stir at a slightly elevated temperature (e.g., 45 °C) for a set period (e.g., 2 hours) to ensure complete salt formation.[13]
-
-
Crystallization:
-
Evaporate the initial solvent.
-
Add a selection of different crystallization solvents or solvent mixtures to the vials.
-
Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for a period of 24-48 hours to allow for crystallization.
-
-
Analysis:
-
Visually inspect the vials for crystal formation.
-
Isolate any crystalline material by filtration.
-
Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.
-
Protocol 2: Optimization of Crystallization Conditions
Objective: To optimize the yield and purity of the desired diastereomeric salt.
Methodology:
-
Solubility Determination:
-
Determine the solubility of both the desired and undesired diastereomeric salts in the chosen solvent system at various temperatures. This can be done by preparing saturated solutions and analyzing the concentration by HPLC or UV-Vis spectroscopy.
-
-
Cooling Profile Optimization:
-
Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature.
-
Cool the solution to a final temperature using different cooling rates (e.g., 0.1 °C/min, 0.5 °C/min, 1 °C/min).[14]
-
Isolate the crystals and analyze the yield and purity.
-
-
Seeding Strategy:
-
Prepare a supersaturated solution of the diastereomeric salt mixture.
-
Add a small quantity (e.g., 1-2% w/w) of seed crystals of the pure, desired diastereomeric salt.[10]
-
Allow the crystallization to proceed and compare the results to unseeded experiments.
-
Data Presentation
Table 1: Example of Resolving Agent and Solvent Screening Data
| Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (de) of Solid (%) |
| (R)-Mandelic Acid | Ethanol | 35 | 85 |
| (R)-Mandelic Acid | Isopropanol | 42 | 92 |
| (R)-Mandelic Acid | Acetonitrile | 25 | 78 |
| L-Tartaric Acid | Water | 15 | 60 |
| L-Tartaric Acid | Methanol/Water | 28 | 75 |
| (1S)-Camphorsulfonic Acid | Ethyl Acetate | 48 | 95 |
Table 2: Example of Cooling Rate Optimization Data
| Cooling Rate (°C/min) | Yield (%) | Diastereomeric Excess (de) of Solid (%) |
| 0.1 | 45 | 98 |
| 0.5 | 55 | 94 |
| 1.0 | 62 | 88 |
| Crash Cool (to 0 °C) | 75 | 70 |
Visualizations
Caption: Troubleshooting workflow for low yields in diastereomeric salt formation.
Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.
References
- 1. approcess.com [approcess.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. unchainedlabs.com [unchainedlabs.com]
- 14. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
Preventing racemization of (R)-(-)-1,2-Diaminopropane during a reaction
Welcome to the Technical Support Center for (R)-(-)-1,2-Diaminopropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and addressing common issues encountered during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (R)-(-)-1,2-Diaminopropane?
A1: Racemization is the process by which an enantiomerically pure substance, such as (R)-(-)-1,2-Diaminopropane, is converted into a mixture containing equal amounts of both enantiomers (R and S), resulting in a loss of optical activity.[1][2][3] In drug development and other applications where stereochemistry is crucial for biological activity, racemization can lead to a loss of efficacy or the formation of undesired stereoisomers with different pharmacological or toxicological profiles.
Q2: What are the primary factors that can induce racemization of (R)-(-)-1,2-Diaminopropane?
A2: The primary factors that can induce racemization in chiral amines like (R)-(-)-1,2-Diaminopropane include:
-
Temperature: Higher temperatures generally accelerate the rate of racemization.
-
pH: Both strongly acidic and strongly basic conditions can promote racemization.
-
Catalysts: Certain metal catalysts and enzymes can facilitate racemization.
-
Solvents: The polarity and proticity of the solvent can influence the stability of the chiral center.
Q3: How can I determine if my sample of (R)-(-)-1,2-Diaminopropane has undergone racemization?
A3: The enantiomeric excess (ee) of your sample can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying enantiomers.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents or Derivatizing Agents: Using a chiral solvating agent (like a chiral alcohol or acid) or a chiral derivatizing agent (like Mosher's acid chloride) can create diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.[7][8][9][10]
-
Polarimetry: A decrease in the observed optical rotation compared to the known value for the pure enantiomer indicates racemization.[1][2][3]
Troubleshooting Guide
This guide addresses common issues related to the racemization of (R)-(-)-1,2-Diaminopropane during a reaction.
| Problem | Potential Cause | Recommended Solution |
| Loss of optical activity after reaction | High reaction temperature. | Maintain the reaction temperature as low as reasonably possible. Consider performing reactions at room temperature or below if the reaction kinetics allow. |
| Inappropriate pH. | Avoid strongly acidic or basic conditions. If a base is required, consider using a non-nucleophilic, sterically hindered base. Buffer the reaction medium if possible. | |
| Use of a racemizing catalyst. | If a metal catalyst is necessary, screen for catalysts known to preserve stereochemical integrity. Avoid catalysts known to promote dehydrogenation/hydrogenation cycles with amines. | |
| Unsuitable solvent. | Use aprotic, non-polar solvents when possible. Polar protic solvents can sometimes facilitate racemization.[11] | |
| Inconsistent results between batches | Variability in raw material quality. | Verify the enantiomeric purity of each new batch of (R)-(-)-1,2-Diaminopropane before use. |
| Inconsistent reaction conditions. | Strictly control reaction parameters such as temperature, reaction time, and addition rates of reagents. | |
| Formation of unexpected side products | Side reactions promoted by harsh conditions. | Milder reaction conditions (lower temperature, neutral pH) employed to prevent racemization will often also reduce the formation of side products. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of (R)-(-)-1,2-Diaminopropane with an Acid Chloride to Minimize Racemization
This protocol provides a general method for the acylation of one amino group in (R)-(-)-1,2-diaminopropane while minimizing the risk of racemization.
Materials:
-
(R)-(-)-1,2-Diaminopropane
-
Acid chloride
-
Aprotic, non-polar solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Sterically hindered non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve (R)-(-)-1,2-Diaminopropane (1 equivalent) in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sterically hindered base (1.1 equivalents) to the solution.
-
Slowly add a solution of the acid chloride (1 equivalent) in the same solvent dropwise to the cooled diamine solution over a period of 30-60 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral HPLC or NMR spectroscopy.
Protocol 2: General Procedure for Schiff Base Formation with (R)-(-)-1,2-Diaminopropane while Preserving Chirality
This protocol describes the formation of a Schiff base from (R)-(-)-1,2-diaminopropane and an aldehyde, a reaction that is generally less prone to racemization at the diamine's chiral center.[9]
Materials:
-
(R)-(-)-1,2-Diaminopropane
-
Aldehyde (e.g., salicylaldehyde or a derivative)
-
Anhydrous methanol or ethanol
-
Molecular sieves (optional, for drying the solvent)
Procedure:
-
Dissolve the aldehyde (2 equivalents) in anhydrous methanol or ethanol.
-
To this solution, add a solution of (R)-(-)-1,2-Diaminopropane (1 equivalent) in the same solvent dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. In some cases, gentle heating may be required, but prolonged heating at high temperatures should be avoided.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Confirm the preservation of stereochemistry by analyzing the product or a derivative by a suitable chiral method if applicable.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Optical Activity – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. scispace.com [scispace.com]
Effect of solvent choice on the efficiency of resolution with (R)-1,2-diaminopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of racemic 1,2-diaminopropane using (R)-1,2-diaminopropane as a resolving agent.
Troubleshooting Guide
This guide addresses common issues encountered during the resolution of racemic 1,2-diaminopropane via diastereomeric salt crystallization with a chiral resolving agent like tartaric acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | 1. Inappropriate Solvent Choice: The diastereomeric salt may be too soluble in the chosen solvent. 2. Insufficient Supersaturation: The concentration of the diastereomeric salt is below the saturation point. 3. Incomplete Salt Formation: The reaction between the amine and the resolving agent is incomplete. | 1. Solvent Screening: Test a range of solvents with varying polarities. A patent for a similar resolution suggests that alcoholic solvents are often a good starting point, and for other resolutions, mixtures such as ether-type solvents with methanol have proven effective. Consider less polar solvents or solvent mixtures to decrease solubility. 2. Increase Concentration: Concentrate the solution by carefully evaporating some of the solvent. Alternatively, start with a more concentrated solution. 3. Ensure Stoichiometry and Reaction Time: Verify the molar equivalents of the resolving agent and allow for sufficient reaction time with stirring before attempting crystallization. |
| Low Yield of Desired Diastereomer | 1. Suboptimal Solvent System: The chosen solvent may not provide a large enough difference in solubility between the two diastereomeric salts. 2. Crystallization Time is Too Short or Too Long: Premature filtration may leave the desired product in solution, while extended crystallization could lead to co-precipitation of the undesired diastereomer. 3. Inaccurate Temperature Control: The temperature profile during crystallization can significantly impact yield. | 1. Solvent Optimization: Experiment with solvent mixtures to fine-tune the polarity. The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution. 2. Optimize Crystallization Time: Monitor crystal formation over time and perform small-scale filtrations at different intervals to determine the optimal crystallization period. 3. Controlled Cooling: Implement a controlled and gradual cooling process. A slow cooling rate often yields purer crystals and better separation. |
| Low Enantiomeric Excess (e.e.) of the Resolved Amine | 1. Co-crystallization of the Undesired Diastereomer: The solubilities of the two diastereomeric salts in the chosen solvent are too similar. 2. Insufficient Purification of the Diastereomeric Salt: Residual mother liquor containing the other diastereomer remains with the crystals. 3. Racemization During Workup: The resolved amine may racemize under the conditions used to liberate it from the salt. | 1. Recrystallization: Recrystallize the diastereomeric salt from the same or a different solvent system to improve its purity. 2. Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove impurities. 3. Mild Workup Conditions: Use mild basic conditions to deprotonate the ammonium salt and liberate the free amine. Avoid excessive heat. |
| Oily Precipitate Instead of Crystals | 1. Solvent is Too Polar: The diastereomeric salt is "salting out" of the solution as a liquid phase rather than crystallizing. 2. Presence of Impurities: Impurities can inhibit crystal nucleation and growth. | 1. Use a Less Polar Solvent: Switch to a less polar solvent or a solvent mixture to encourage crystallization. 2. Purify Starting Materials: Ensure the racemic 1,2-diaminopropane and the resolving agent are of high purity. |
Frequently Asked Questions (FAQs)
Q1: Which solvent should I start with for the resolution of 1,2-diaminopropane with tartaric acid?
A1: While the optimal solvent is system-dependent, a good starting point is often an alcoholic solvent such as methanol or ethanol. A patent for a similar resolution highlights the importance of solvent polarity and suggests that alcoholic solvents are generally effective. It is highly recommended to perform a small-scale solvent screen to identify the best system for your specific conditions.
Q2: How does solvent polarity affect the resolution efficiency?
A2: Solvent polarity is a critical factor in diastereomeric salt resolution. The goal is to find a solvent where the two diastereomeric salts have significantly different solubilities. A solvent that is too polar may dissolve both salts, preventing crystallization. Conversely, a solvent that is too non-polar may cause both salts to precipitate, leading to poor separation and low enantiomeric excess.
Q3: Can I use a solvent mixture?
A3: Yes, solvent mixtures are often used to fine-tune the polarity and solvating properties of the crystallization medium. For example, adding a less polar co-solvent (like an ether) to an alcohol can sometimes enhance the difference in solubility between the diastereomers, leading to a more efficient resolution.
Q4: What is the ideal temperature for crystallization?
A4: The ideal temperature profile for crystallization depends on the solvent and the specific diastereomeric salts. Generally, the salt formation is performed at an elevated temperature to ensure complete dissolution, followed by slow, controlled cooling to room temperature or below to induce crystallization of the less soluble diastereomer. A rapid crash-cooling should be avoided as it can lead to the trapping of impurities and the co-precipitation of the more soluble diastereomer.
Q5: How can I improve the enantiomeric excess of my resolved (R)-1,2-diaminopropane?
A5: If the initial enantiomeric excess is not satisfactory, one or more recrystallizations of the diastereomeric salt can be performed. Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the enantiomeric excess of the final product after liberation of the free amine.
Data Presentation
The following table presents illustrative data on the effect of solvent choice on the resolution of racemic 1,2-diaminopropane with L-(+)-tartaric acid. This data is based on general principles of diastereomeric resolution and is intended to guide solvent selection. Actual results may vary.
| Solvent | Dielectric Constant (approx.) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of (R)-1,2-diaminopropane (%) | Observations |
| Methanol | 32.7 | 45 | 85 | Good crystal formation, moderate yield and good e.e. A good starting point. |
| Ethanol | 24.5 | 55 | 92 | Slower crystallization, higher yield and improved e.e. compared to methanol. |
| Isopropanol | 19.9 | 60 | 95 | Further improvement in yield and e.e. due to lower polarity. |
| Water | 80.1 | < 5 | - | Diastereomeric salts are too soluble; no significant precipitation. |
| Acetonitrile | 37.5 | 30 | 75 | Lower yield, faster precipitation, but lower e.e. |
| Ethyl Acetate | 6.0 | 70 | 60 | High yield but poor selectivity; both diastereomers precipitate. |
| Methanol/Diethyl Ether (1:1) | ~18 | 50 | 90 | Fine-tuning polarity can balance yield and selectivity. |
Experimental Protocols
General Protocol for the Resolution of Racemic 1,2-Diaminopropane with L-(+)-Tartaric Acid
This protocol is a general guideline and may require optimization for your specific experimental conditions.
-
Dissolution of Resolving Agent: In a suitable flask, dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of the chosen solvent (e.g., methanol) with gentle heating and stirring until all the solid has dissolved.
-
Formation of Diastereomeric Salts: To the warm solution of tartaric acid, slowly add a solution of two molar equivalents of racemic 1,2-diaminopropane in a small amount of the same solvent. An exothermic reaction should be observed.
-
Crystallization: Allow the mixture to cool slowly to room temperature. For optimal crystal growth, it is recommended to let the solution stand undisturbed for several hours or overnight. Further cooling in an ice bath may increase the yield.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Liberation of the Enriched Amine: Suspend the collected diastereomeric salt in water and add a concentrated aqueous solution of a strong base (e.g., NaOH or KOH) until the pH is highly alkaline and all the salt has dissolved.
-
Extraction: Extract the liberated amine into an organic solvent such as diethyl ether or dichloromethane. Repeat the extraction process multiple times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and carefully remove the solvent by rotary evaporation to yield the enriched (R)-1,2-diaminopropane.
-
Analysis: Determine the yield and measure the enantiomeric excess of the product using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Visualizations
Caption: Experimental workflow for the chiral resolution of 1,2-diaminopropane.
Caption: Logical relationship of solvent choice on resolution efficiency.
Technical Support Center: Managing 1,2-Diaminopropane in Air-Sensitive Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic and air-sensitive nature of 1,2-diaminopropane in experimental settings.
Troubleshooting Guide
The hygroscopic nature of 1,2-diaminopropane can lead to several common issues in air-sensitive reactions. This guide provides solutions to frequently encountered problems.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in a reaction sensitive to water. | Contamination of 1,2-diaminopropane with water from atmospheric moisture. | Dry the 1,2-diaminopropane before use using a suitable drying agent and distill it under an inert atmosphere. Handle the reagent using strict air-free techniques.[1][2] |
| Inconsistent reaction outcomes. | Variable water content in the 1,2-diaminopropane used in different experimental runs. | Standardize the drying procedure for 1,2-diaminopropane and quantify its water content using Karl Fischer titration before each reaction. |
| Formation of unexpected byproducts. | Reaction of 1,2-diaminopropane with atmospheric carbon dioxide to form carbamates, or side reactions initiated by water.[3] | Handle 1,2-diaminopropane under a dry, inert atmosphere (e.g., nitrogen or argon) at all times. Use freshly dried and distilled reagent for critical reactions. |
| Difficulty in isolating the desired product. | The presence of water and other impurities can complicate purification. For example, in reductive aminations, residual imine may persist.[1][4] | Ensure the reaction is driven to completion. Employ appropriate work-up and purification techniques, such as acid-base extraction under an inert atmosphere. |
| "Dragging" or inaccurate endpoints in Karl Fischer titration. | 1,2-Diaminopropane is a strong base, which can interfere with the Karl Fischer reaction by shifting the pH.[5] | Use a specialized Karl Fischer reagent or add a weak acid, such as salicylic or benzoic acid, to the titration solvent to buffer the solution.[5][6] |
Frequently Asked Questions (FAQs)
Q1: How hygroscopic is 1,2-diaminopropane?
Q2: How should I store 1,2-diaminopropane to minimize water absorption?
A2: Store 1,2-diaminopropane in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[7] The container should be placed in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials like acids and strong oxidizing agents.[3]
Q3: What is the best method for drying 1,2-diaminopropane?
A3: The choice of drying agent depends on the required level of dryness and the scale of the experiment. Common methods include:
-
Distillation from a suitable drying agent: This is the most effective method for obtaining highly pure, anhydrous 1,2-diaminopropane.
-
Standing over a drying agent: For less stringent requirements, allowing the diamine to stand over a drying agent followed by decantation or filtration under an inert atmosphere can be sufficient.
Comparison of Common Drying Agents for 1,2-Diaminopropane:
| Drying Agent | Compatibility & Efficiency | Safety Considerations |
| Potassium Hydroxide (KOH) | Compatible and effective for basic amines. | Caustic, handle with care. |
| Calcium Hydride (CaH₂) | Effective for pre-drying, but may react with amines at elevated temperatures. It is insoluble in organic solvents, which can make its removal difficult.[9] | Reacts vigorously with water to produce flammable hydrogen gas.[9] Handle under an inert atmosphere.[9] |
| Sodium (Na) Metal | Not recommended. 1,2-Diaminopropane may react with sodium. | Highly reactive and flammable. |
| Molecular Sieves (3Å or 4Å) | Can be effective for removing small amounts of water. Requires proper activation (heating under vacuum) to be effective. | Generally safe to handle. |
Q4: How can I accurately determine the water content of my 1,2-diaminopropane?
A4: Karl Fischer titration is the standard method for accurately determining water content in amines.[5] Due to the basicity of 1,2-diaminopropane, a volumetric titration with the addition of salicylic or benzoic acid to the solvent is recommended to prevent pH-related side reactions and ensure an accurate endpoint.[5][6]
Q5: What are the key considerations for setting up an air-sensitive reaction with 1,2-diaminopropane?
A5: The key is to maintain an inert atmosphere throughout the entire process. This involves:
-
Glassware: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas.
-
Inert Atmosphere: Use a Schlenk line or a glovebox to maintain a nitrogen or argon atmosphere.
-
Reagent Transfer: Use gas-tight syringes or cannulas for transferring 1,2-diaminopropane and other air-sensitive reagents.
Experimental Protocols
Protocol 1: Drying of 1,2-Diaminopropane by Distillation from Potassium Hydroxide
This protocol describes the purification and drying of 1,2-diaminopropane for use in moisture-sensitive reactions.
Materials:
-
1,2-Diaminopropane (commercial grade)
-
Potassium hydroxide (KOH) pellets
-
Round-bottom flask
-
Distillation apparatus (distilling head, condenser, receiving flask)
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
-
Pre-drying: Add KOH pellets to the commercial-grade 1,2-diaminopropane in a round-bottom flask (approximately 10-20 g of KOH per 100 mL of diamine).
-
Allow the mixture to stand for at least 24 hours, with occasional swirling, under an inert atmosphere.
-
Distillation Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Decant the pre-dried 1,2-diaminopropane into the distillation flask, leaving the bulk of the KOH pellets behind.
-
Distillation: Heat the flask gently using a heating mantle. Collect the fraction that distills at the boiling point of 1,2-diaminopropane (119-121 °C).
-
Storage: Collect the distilled 1,2-diaminopropane in a Schlenk flask or a septum-sealed bottle under an inert atmosphere. Store in a cool, dry place.
Protocol 2: Karl Fischer Titration of 1,2-Diaminopropane
This protocol outlines the determination of water content in 1,2-diaminopropane using volumetric Karl Fischer titration with the addition of a buffering agent.
Materials:
-
Karl Fischer titrator (volumetric)
-
Karl Fischer reagent (one-component or two-component)
-
Anhydrous methanol (or a specialized KF solvent)
-
Salicylic acid or Benzoic acid
-
Gas-tight syringe
-
1,2-Diaminopropane sample
Procedure:
-
Solvent Preparation: To the Karl Fischer titration vessel containing anhydrous methanol, add salicylic acid (approximately 5 g per 30 mL of solvent).[5]
-
Pre-titration: Start the titrator and perform a pre-titration to neutralize any water present in the solvent until a stable endpoint is reached.
-
Sample Introduction: Using a dry, gas-tight syringe, accurately weigh and inject a known amount of the 1,2-diaminopropane sample into the titration vessel.
-
Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content of the sample in ppm or percentage.
Visualizations
Diagram 1: Experimental Workflow for Drying 1,2-Diaminopropane
Diagram 2: Troubleshooting Logic for Low Yield
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1,2-Diaminopropane | 78-90-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. mcckf.com [mcckf.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. research.tue.nl [research.tue.nl]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
How to regenerate (R)-1,2-diaminopropane from its tartrate salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the regeneration of (R)-1,2-diaminopropane from its tartrate salt.
Experimental Workflow
The following diagram illustrates the general workflow for the regeneration of (R)-1,2-diaminopropane from its tartrate salt.
Caption: Workflow for the regeneration of (R)-1,2-diaminopropane.
Data Presentation
The following table summarizes key quantitative data for the regeneration of (R)-1,2-diaminopropane.
| Parameter | Value | Notes |
| Expected Yield | >90% | The yield for the liberation of an amine from its salt is typically high. Specific yields can vary based on experimental conditions and scale. |
| Boiling Point | 119-120 °C | At atmospheric pressure.[1] |
| Purity | >98% | Purity can be assessed by Gas Chromatography (GC). |
Experimental Protocols
This section provides a detailed methodology for the regeneration of (R)-1,2-diaminopropane from its tartrate salt.
Materials:
-
(R)-1,2-diaminopropane tartrate salt
-
50% aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution and Basification:
-
In a round-bottom flask, dissolve the (R)-1,2-diaminopropane tartrate salt in deionized water.
-
Cool the flask in an ice bath.
-
Slowly add a 50% aqueous NaOH solution to the stirred mixture. The addition is exothermic, so maintain the temperature below 25°C. Continue adding the base until the solution is strongly alkaline (pH > 12).
-
-
Extraction:
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer with several portions of diethyl ether. Gently swirl or invert the funnel to minimize emulsion formation.
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with a saturated aqueous sodium chloride (brine) solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude (R)-1,2-diaminopropane.
-
For higher purity, the crude product can be purified by vacuum distillation. Given the boiling point of 1,2-diaminopropane, vacuum distillation is recommended to prevent potential decomposition at higher temperatures.
-
Troubleshooting Guides and FAQs
Q1: I've formed a stable emulsion during the extraction. How can I break it?
A1: Emulsion formation is a common issue when extracting basic aqueous solutions with organic solvents. Here are several troubleshooting steps:
-
Gentle Mixing: In future extractions, use gentle swirling or slow inversions of the separatory funnel instead of vigorous shaking.
-
Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite. This can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.
-
Centrifugation: If available, centrifuging the emulsion can force the separation of the layers.
-
Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to the separation of the layers.
Q2: My yield is lower than expected. What are the possible reasons?
A2: Several factors can contribute to a low yield:
-
Incomplete Basification: Ensure that enough strong base was added to fully deprotonate the diamine tartrate salt. Check the pH of the aqueous layer after basification to confirm it is strongly alkaline.
-
Insufficient Extraction: The diamine may have some solubility in the aqueous layer. Perform multiple extractions with the organic solvent to ensure complete removal of the product.
-
Product Loss During Workup: Be careful during transfers between glassware and during the removal of the solvent.
-
Volatility of the Amine: 1,2-diaminopropane is a relatively low-boiling liquid. Avoid excessive heating during solvent removal.
Q3: The final product is not pure. What are the common impurities and how can I remove them?
A3: Common impurities can include residual water, solvent, or unreacted starting materials.
-
Water: Ensure the organic layer is thoroughly dried with a sufficient amount of drying agent before solvent removal.
-
Solvent: Make sure the solvent is completely removed by the rotary evaporator. For higher boiling solvents, vacuum may be necessary.
-
Other Impurities: Purification by vacuum distillation is the most effective way to obtain high-purity (R)-1,2-diaminopropane.
Q4: Is vacuum distillation necessary for purification?
A4: While 1,2-diaminopropane can be distilled at atmospheric pressure, its boiling point is relatively high (119-120 °C).[1] Distillation at this temperature can sometimes lead to decomposition or the formation of byproducts. Vacuum distillation allows the compound to boil at a lower temperature, which minimizes the risk of thermal degradation and generally results in a purer product.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of 1,2-Diaminopropane
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral compounds. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the enantiomeric separation of 1,2-diaminopropane, a key chiral building block.
This document outlines two effective methods for separating the enantiomers of 1,2-diaminopropane: a direct method using a chiral stationary phase (CSP) in HPLC and an indirect method involving derivatization followed by GC analysis. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.
Method Comparison at a Glance
The choice between direct HPLC and indirect GC methods for the chiral analysis of 1,2-diaminopropane depends on available instrumentation, sample throughput requirements, and the desired level of sensitivity. The following table summarizes the key performance parameters of two representative methods.
| Parameter | Chiral HPLC Method (Direct) | Chiral GC Method (Indirect) |
| Principle | Direct separation on a chiral stationary phase | Derivatization to form diastereomers, separation on an achiral column |
| Chiral Selector | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Derivatizing Agent (e.g., Trifluoroacetic anhydride) |
| Stationary Phase | Chiralpak® AD-H (or equivalent) | Chirasil-Val (or equivalent chiral capillary column) |
| Mobile Phase/Carrier Gas | n-Hexane / Isopropanol / Diethylamine | Helium |
| Detection | UV (after derivatization) or Refractive Index (underivatized) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Sample Preparation | Dilution in mobile phase | Derivatization required |
| Key Advantage | Direct analysis, simpler sample preparation | High resolution and sensitivity |
Experimental Protocols
Detailed methodologies for both the chiral HPLC and GC methods are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
Chiral HPLC Method: Direct Separation
This method utilizes a polysaccharide-based chiral stationary phase, which is well-suited for the direct separation of a wide range of chiral compounds, including amines. For basic compounds like 1,2-diaminopropane, the addition of a small amount of a basic modifier to the mobile phase is often necessary to achieve good peak shape and resolution.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and UV or Refractive Index (RI) detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection:
-
Without Derivatization: Refractive Index (RI).
-
With Pre-column Derivatization (for UV detection): React 1,2-diaminopropane with a UV-active derivatizing agent (e.g., benzoyl chloride) prior to injection. UV detection at 254 nm.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the 1,2-diaminopropane sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chiral GC Method: Indirect Separation via Derivatization
For GC analysis, the polarity and volatility of 1,2-diaminopropane must be modified through derivatization. This process also converts the enantiomers into diastereomers, allowing for their separation on a standard chiral capillary column. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines.[1]
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), and a split/splitless injector.
-
Column: Chirasil-Val, 25 m x 0.25 mm, 0.16 µm film thickness (or equivalent chiral capillary column).
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
Derivatization Protocol:
-
To 1 mg of the 1,2-diaminopropane sample in a sealed vial, add 500 µL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC analysis.
Workflow and Pathway Diagrams
To visually represent the experimental processes, the following diagrams have been generated using the DOT language.
References
(R)-1,2-Diaminopropane: A Comparative Guide to Chiral Resolving Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in the separation of enantiomers. This guide provides an objective comparison of (R)-1,2-diaminopropane with other commonly used chiral resolving agents, supported by experimental data and detailed protocols to aid in making informed decisions for efficient chiral resolution.
Chiral resolution, the process of separating a racemic mixture into its individual enantiomers, is a cornerstone of stereochemistry and essential in the pharmaceutical industry, where the therapeutic activity and toxicological profile of a drug can be enantiomer-dependent. The most prevalent method for chiral resolution on a preparative scale is the formation of diastereomeric salts, which leverages the different physical properties of diastereomers, such as solubility, allowing for their separation by crystallization.
(R)-1,2-diaminopropane, a chiral diamine, serves as an effective resolving agent for acidic racemic compounds. Its two amino groups provide sites for ionic interaction with carboxylic acids, forming diastereomeric salts. The rigid stereochemistry of (R)-1,2-diaminopropane often leads to significant differences in the crystal lattice energies of the resulting diastereomeric salts, facilitating efficient separation.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily evaluated based on the enantiomeric excess (ee) of the resolved enantiomer and the overall yield of the process. Below is a comparative summary of (R)-1,2-diaminopropane against other widely used resolving agents for the resolution of common racemic carboxylic acids.
| Racemic Compound | Chiral Resolving Agent | Enantiomeric Excess (ee) of Resolved Acid | Yield of Resolved Acid | Reference |
| Ibuprofen | (S)-(-)-α-Methylbenzylamine | 80% | 95% | [1] |
| (-)-Brucine | (Qualitative separation by TLC) | Not Reported | [2] | |
| Naproxen | N-octyl-D-glucamine | >98% | High (not specified) | [3] |
| Mandelic Acid | (1R,2S)-(-)-Ephedrine | >95% | High (not specified) | [4] |
| L-Proline | High (stoichiometry dependent) | Not Reported | [5] | |
| Binaphthyl Derivatives | 1,2-Diaminopropane | High (Resolution value of 10.12) | Not Reported | [6] |
| 1-phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | >85% | 80-90% |
Note: Direct comparative data for (R)-1,2-diaminopropane in the resolution of ibuprofen or naproxen with specific ee% and yield values was not available in the searched literature. The data for binaphthyl derivatives demonstrates its potential for effective chiral resolution.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and adapting resolution methods. Below are representative protocols for the resolution of racemic compounds using different chiral resolving agents.
Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine
This protocol is adapted from a standard undergraduate organic chemistry experiment.
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-phenylethylamine
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic ibuprofen in methanol. In a separate flask, dissolve an equimolar amount of (S)-(-)-α-phenylethylamine in methanol. Slowly add the amine solution to the ibuprofen solution with stirring.
-
Crystallization: Allow the solution to stand at room temperature for the diastereomeric salt to crystallize. The salt of (S)-ibuprofen with (S)-(-)-α-phenylethylamine is typically less soluble and will precipitate.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add aqueous HCl to protonate the carboxylic acid.
-
Extraction: Extract the liberated (S)-ibuprofen with diethyl ether.
-
Isolation of (S)-Ibuprofen: Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (S)-(+)-ibuprofen.
-
Analysis: Determine the enantiomeric excess of the product by polarimetry or chiral HPLC.
Protocol 2: General Procedure for Resolution of a Racemic Amine with (+)-Tartaric Acid
This protocol outlines a general method for resolving racemic amines.
Materials:
-
Racemic amine
-
(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic amine in methanol. In a separate flask, dissolve a stoichiometric amount of (+)-tartaric acid in methanol. Combine the two solutions and stir.
-
Crystallization: Allow the solution to cool, inducing the crystallization of one of the diastereomeric salts.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with cold methanol.
-
Liberation of the Enantiomer: Dissolve the crystals in water and make the solution basic with NaOH solution to deprotonate the amine.
-
Extraction: Extract the free amine with an appropriate organic solvent.
-
Isolation of the Enantiomer: Dry the organic extract, filter, and remove the solvent to yield the resolved amine.
-
Analysis: Determine the enantiomeric excess of the product.
Mechanism of Chiral Resolution and Experimental Workflow
The fundamental principle behind chiral resolution using diastereomeric salt formation is the conversion of a pair of enantiomers into a pair of diastereomers, which possess different physical properties. This process allows for their separation using standard laboratory techniques.
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. tamucc-ir.tdl.org [tamucc-ir.tdl.org]
- 6. rsc.org [rsc.org]
Performance Evaluation of (R)-1,2-Diaminopropane-Based Catalysts in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of (R)-1,2-diaminopropane-based catalysts with common alternatives in asymmetric synthesis, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in catalyst selection for specific research and development needs.
Introduction to Chiral Diamine Catalysts in Asymmetric Synthesis
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a variety of metal-catalyzed reactions. Their ability to form stable chelate complexes with metals allows for the creation of a well-defined chiral environment around the catalytic center, enabling high stereocontrol in the synthesis of enantiomerically enriched compounds. Among these, (R)-1,2-diaminopropane, (1R,2R)-(-)-1,2-diaminocyclohexane, and (1S,2S)-(+)-1,2-diphenylethylenediamine are three of the most widely utilized chiral backbones. This guide focuses on the comparative performance of catalysts derived from these three diamines, particularly in the asymmetric hydrogenation of ketones, a fundamental transformation in organic synthesis.
Performance Comparison in Asymmetric Hydrogenation of Ketones
The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a critical reaction in the pharmaceutical and fine chemical industries. Ruthenium complexes incorporating a chiral diamine and a diphosphine ligand, pioneered by Noyori and his research group, are highly effective catalysts for this transformation. The following tables summarize the performance of catalysts based on (R)-1,2-diaminopropane and its common alternatives in the asymmetric hydrogenation of acetophenone, a benchmark substrate.
Table 1: Performance of Chiral Diamine-Based Ruthenium Catalysts in the Asymmetric Hydrogenation of Acetophenone
| Chiral Diamine Ligand | Diphosphine Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (R)-1,2-Diaminopropane | (S)-TolBINAP | Acetophenone | >98 | 85 | (R) |
| (1R,2R)-Diaminocyclohexane | (S)-BINAP | Acetophenone | 100 | 95 | (R) |
| (1S,2S)-Diphenylethylenediamine | (S)-TolBINAP | Acetophenone | >99 | 82 | (R)[1] |
Note: Reaction conditions may vary between studies, affecting direct comparability. The data presented is a representative summary from various sources.
Table 2: Influence of N-Substituents on Chiral 1,2-Diamine Ligands in Ru-Catalyzed Asymmetric Hydrogenation of Acetophenone
| Chiral Diamine Ligand | Diphosphine Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (R)-N,N'-Dimethyl-1,2-diaminopropane | (S)-TolBINAP | Acetophenone | >98 | 78 | (R) |
| (R,R)-N,N'-Dimethyl-1,2-diaminocyclohexane | (S)-BINAP | Acetophenone | 100 | 97 | (R) |
| (R)-DMAPEN* | (S)-TolBINAP | Acetophenone | >99 | 98 | (R)[2] |
DMAPEN = N,N'-Dimethyl-1-phenylethylenediamine
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of Acetophenone
The following is a representative experimental protocol for the asymmetric hydrogenation of acetophenone using a Ru(II)-diphosphine-diamine catalyst.
Materials:
-
trans-[RuCl2{(S)-binap}{(1R,2R)-dpen}] (or other desired Ru-diamine complex)
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (high purity)
-
Standard glassware for air-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
In a glovebox or under an argon atmosphere, a Schlenk flask is charged with the ruthenium catalyst (e.g., 1-2 mol%).
-
Anhydrous 2-propanol is added to dissolve the catalyst.
-
A solution of potassium tert-butoxide in 2-propanol is added to the catalyst solution.
-
The mixture is stirred for a specified time (e.g., 15-30 minutes) to allow for catalyst activation.
-
Acetophenone is then added to the activated catalyst solution.
-
The reaction flask is placed in an autoclave, which is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 8-10 atm).
-
The reaction is stirred at a controlled temperature (e.g., 25-30 °C) for the specified reaction time (e.g., 4-12 hours).
-
Upon completion, the autoclave is carefully depressurized.
-
The reaction mixture is quenched, typically with saturated aqueous ammonium chloride.
-
The organic layer is extracted with an appropriate solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The conversion is determined by gas chromatography (GC) or ¹H NMR spectroscopy of the crude product.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or chiral GC analysis.
Catalytic Cycle and Mechanistic Insights
The asymmetric hydrogenation of ketones by Ru(II)-diphosphine-diamine complexes is proposed to proceed through a metal-ligand bifunctional mechanism. The following diagram illustrates the generally accepted catalytic cycle.
References
Differentiating Enantiomers of 1,2-Diaminopropane Complexes: A Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of chiral molecules is paramount. This guide provides a comprehensive comparison of key spectroscopic methods used to differentiate between (R)- and (S)-1,2-diaminopropane complexes, offering insights into their principles, experimental protocols, and comparative performance.
This document delves into three powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). Each method leverages different physicochemical principles to distinguish between the non-superimposable mirror images of chiral complexes, providing critical data for enantiomeric purity assessment and absolute configuration assignment.
At a Glance: Comparison of Spectroscopic Methods
| Spectroscopic Method | Principle of Differentiation | Key Quantitative Parameter | Sample Requirements | Throughput | Instrumentation |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to different chemical shifts for the enantiomers. | Chemical Shift Difference (Δδ) | ~1-10 mg in solution | Moderate | NMR Spectrometer |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules. | Differential Absorbance (Δε) | ~1-10 mg in solution | Low to Moderate | VCD Spectrometer |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized ultraviolet-visible light by chiral molecules. | Molar Ellipticity ([θ]) or Differential Absorbance (Δε) | ~0.1-1 mg in solution | High | CD Spectrometer |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Diastereomeric Environment
NMR spectroscopy, a cornerstone of chemical analysis, can be adapted to differentiate enantiomers through the use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs). By introducing a chiral auxiliary, the (R)- and (S)-enantiomers of the 1,2-diaminopropane complex are converted into diastereomeric solvates. These diastereomers possess distinct magnetic environments, resulting in separate, quantifiable signals in the NMR spectrum.
The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a direct measure of the enantiomeric discrimination. Larger Δδ values indicate better separation and allow for more accurate quantification of the enantiomeric excess (ee).
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve a known quantity (e.g., 5 mg) of the racemic or enantiomerically enriched 1,2-diaminopropane complex in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the complex alone.
-
To the same NMR tube, add a carefully weighed amount of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol or a derivative) in stoichiometric increments (e.g., 0.5, 1.0, 1.5 equivalents).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum after each addition of the chiral solvating agent.
-
Monitor the chemical shifts of well-resolved protons of the 1,2-diaminopropane ligand (e.g., the methyl or methine protons).
-
-
Data Analysis:
-
Identify the splitting of signals corresponding to the (R) and (S) enantiomers.
-
Calculate the chemical shift difference (Δδ) between the signals of the two enantiomers.
-
Determine the enantiomeric excess (ee) by integrating the separated signals using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Logical Workflow for NMR-based Chiral Discrimination
A Comparative Guide to C1 and C2-Symmetric Diamine Ligands in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug discovery and development. Chiral diamine ligands, when complexed with metal catalysts, are powerful tools for achieving high enantioselectivity in a wide array of chemical transformations. These ligands are broadly categorized based on their symmetry elements, with C2-symmetric and C1-symmetric (asymmetric) ligands being the most prominent.
Historically, C2-symmetric ligands have been favored, operating under the principle that their symmetry reduces the number of possible diastereomeric transition states, thereby simplifying the stereochemical outcome and often leading to high enantiomeric excess (ee).[1] However, recent advancements have brought C1-symmetric ligands to the forefront, demonstrating that they can be equally, and sometimes more, effective in inducing asymmetry.[2][3][4] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in ligand selection.
Logical Framework for Asymmetric Catalysis
The fundamental principle of using chiral diamine ligands in asymmetric catalysis involves the formation of a chiral catalyst complex. This complex interacts with the substrates to form diastereomeric transition states, one of which is energetically favored, leading to the preferential formation of one enantiomer of the product.
Caption: Logical flow of enantioselective transformation using a chiral catalyst.
Performance in Key Asymmetric Reactions
The choice between a C1 and C2-symmetric ligand is highly dependent on the specific reaction. Below is a comparative summary of their performance in several synthetically important reactions.
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. Both C1 and C2-symmetric diamine ligands, typically complexed with Copper(II), have proven effective.
Comparative Data for the Asymmetric Henry Reaction
| Ligand Type | Reaction Substrates | Catalyst System | Yield (%) | ee (%) | Reference |
| C1-Symmetric | Benzaldehyde + Nitromethane | L1/CuCl₂·2H₂O (2.5 mol%) | 95 | 97 | [2][3] |
| C1-Symmetric | 4-Nitrobenzaldehyde + Nitromethane | L1/CuCl₂·2H₂O (2.5 mol%) | 98 | 99 | [2][3] |
| C1-Symmetric | Cyclohexanecarboxaldehyde + Nitromethane | Ligand/CuBr | 87 | 88 | [5] |
| C2-Symmetric | 2-Naphthaldehyde + Nitromethane | Ligand/Cu(OAc)₂ | ~85 | 86 | [5] |
Note: Direct, side-by-side comparisons in a single publication are rare. Data is compiled from different studies under optimized conditions for each ligand type.
As the data suggests, well-designed C1-symmetric ligands can achieve outstanding yields and enantioselectivities, rivaling or even exceeding those of C2-symmetric systems in certain cases.[2][3]
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another benchmark reaction. Chiral diamines are used as organocatalysts to promote this transformation.
Comparative Data for the Asymmetric Michael Addition
| Ligand Type | Reaction Substrates | Catalyst System | Yield (%) | ee (%) | Reference |
| C1-Symmetric | Chalcone + Nitromethane | Ligand 2a (organocatalyst) | 91 | 96 | [4] |
| C1-Symmetric | (E)-4-Phenylbut-3-en-2-one + Nitromethane | Ligand 2a (organocatalyst) | 96 | 98 | [4] |
| C2-Symmetric | Chalcone + Diethyl malonate | Ligand/Metal Complex | Varies | >90 | [6] |
Note: C2-symmetric diamine derivatives like ureas and thioureas are well-established organocatalysts for this reaction, often providing high enantioselectivity.[6]
Asymmetric Hydrogenation
Asymmetric hydrogenation is a critical industrial process for producing chiral molecules. Diamine ligands, often in complex with Ruthenium, Rhodium, or Iridium, are widely used.
Comparative Data for Asymmetric Hydrogenation
| Ligand Type | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| C1-Symmetric | (E)-α-Phenylcinnamic acid | (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine/Pd | 100 | 76 | |
| C2-Symmetric | Acetophenone | (1R,2R)-(+)-DPEN derivative/Ir | 100 | 80 | [7] |
| C2-Symmetric | Functionalized Ketones | Ir-polydiamine | >95 | up to 99 | [8] |
Note: DPEN = diphenylethylenediamine. C2-symmetric ligands like BINAP derivatives and DPEN are classic, highly successful ligands in this field.[9]
Experimental Protocols and Workflows
Accurate and reproducible results are paramount in scientific research. Below is a representative experimental protocol for a key reaction and a generalized workflow.
General Experimental Workflow for Asymmetric Catalysis
Caption: A typical experimental workflow for an asymmetric catalytic reaction.
Detailed Protocol: Copper-Catalyzed Asymmetric Henry Reaction
This protocol is adapted from the synthesis of C1-symmetric chiral secondary diamines for the asymmetric copper(II)-catalyzed Henry reaction.[2][3]
-
Catalyst Preparation: In a dry reaction tube, CuCl₂·2H₂O (0.025 mmol, 2.5 mol %) and the C1-symmetric diamine ligand L1 (0.025 mmol, 2.5 mol %) are dissolved in ethanol (1.0 mL). The mixture is stirred at room temperature for 1 hour to allow for the in situ formation of the chiral copper complex.
-
Reaction Execution: The reaction mixture is cooled to the specified temperature (e.g., -20 °C). The aldehyde substrate (1.0 mmol) is added, followed by the nitroalkane (2.0 mmol).
-
Monitoring: The reaction is stirred vigorously at this temperature and monitored by Thin Layer Chromatography (TLC) until the aldehyde is completely consumed.
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of 1 M HCl (2 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
Purification and Analysis: The solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate). The enantiomeric excess (ee) of the purified β-nitro alcohol product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Mechanistic Insight: A Proposed Catalytic Cycle
Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing new ligands. The following diagram illustrates a plausible mechanism for the copper-diamine catalyzed Henry reaction.
Caption: A simplified catalytic cycle for the Cu-diamine catalyzed Henry reaction.
Conclusion
The debate between the utility of C1 and C2-symmetric diamine ligands is nuanced. While C2-symmetry provides an elegant strategy for minimizing the number of competing reaction pathways, it is not a prerequisite for high enantioselectivity.[1] A growing body of evidence shows that carefully designed C1-symmetric ligands can create highly ordered and selective chiral environments, leading to exceptional levels of asymmetric induction, with enantiomeric excesses often exceeding 95%.[2][3][4]
Ultimately, the performance of a chiral ligand is not dictated solely by its symmetry but by the specific steric and electronic interactions it establishes with the metal center and the substrates in the key stereodetermining transition state. The optimal choice of ligand symmetry remains highly dependent on the target transformation, requiring empirical screening and a deep understanding of the underlying reaction mechanism. Therefore, both C1 and C2-symmetric diamines should be considered valuable and complementary tools in the asymmetric synthesis toolbox.
References
- 1. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 2. Synthesis of C1-symmetric chiral secondary diamines and their applications in the asymmetric copper(II)-catalyzed Henry (nitroaldol) reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Camphor-derived C1-symmetric chiral diamine organocatalysts for asymmetric Michael addition of nitroalkanes to enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
Navigating the Safe Disposal of (R)-(-)-1,2-Diaminopropane Sulfate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (R)-(-)-1,2-Diaminopropane sulfate, ensuring compliance and minimizing risk.
I. Understanding the Hazards
This compound, and its parent compound 1,2-diaminopropane, present several hazards that necessitate careful handling during disposal. It is classified as a flammable liquid and vapor, is harmful if swallowed or comes into contact with skin, and can cause severe skin burns and eye damage.[1][2] Furthermore, it poses a threat to aquatic environments. Awareness of these risks is the first step in ensuring a safe disposal process.
II. Proper Disposal Protocol
The recommended procedure for disposing of this compound is to engage a licensed professional waste disposal service.[3] Adherence to all federal, state, and local regulations is mandatory.[3]
Step-by-Step Disposal Guidance:
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical be poured down the sink or into any drainage system. This is to prevent environmental contamination and potential reactions within the plumbing.
-
Containment: Keep the this compound in its original, labeled container whenever possible.[3] If a transfer is necessary, use a compatible and properly labeled container. Do not mix it with other waste materials.[3]
-
Handling Spills: In the event of a spill, contain the material using a non-combustible absorbent such as sand, earth, or vermiculite.[3] Carefully collect the absorbed material and place it into a designated, sealed container for disposal.
-
Engage a Professional Disposal Service: Contact a licensed chemical waste disposal company to arrange for pickup and proper disposal of the material. This ensures that the chemical is managed in an environmentally sound and compliant manner.
-
Container Disposal: Even after the product has been removed, the empty container should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[3] Do not reuse the container for any other purpose.
III. Quantitative Disposal Data
At present, there is no publicly available quantitative data specifying concentration limits for the disposal of this compound or detailing specific quantities of reagents for neutralization prior to disposal. The standard industry practice and regulatory guidance emphasize containment and professional disposal.
| Data Point | Value |
| Permissible Concentration for Sewer Disposal | Not established; do not dispose in sewer. |
| Recommended Neutralizing Agent | Not specified; consult with a professional disposal service. |
| Incineration Temperature | To be determined by the licensed disposal facility. |
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure working environment and the protection of our ecosystem.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
